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  • Product: 8-(1H-imidazol-2-yl)quinoline
  • CAS: 1314972-18-3

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 8-(1H-imidazol-2-yl)quinoline

Executive Summary This technical guide details the synthesis, purification, and characterization of 8-(1H-imidazol-2-yl)quinoline , a bidentate nitrogen-donor ligand. Structurally analogous to 2-(2-pyridyl)quinoline but...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of 8-(1H-imidazol-2-yl)quinoline , a bidentate nitrogen-donor ligand. Structurally analogous to 2-(2-pyridyl)quinoline but possessing an acidic NH proton on the imidazole ring, this molecule serves as a versatile scaffold in coordination chemistry, particularly for developing fluorescent metal ion sensors (e.g., Zn²⁺) and proton-coupled electron transfer (PCET) catalysts.

The synthesis strategy prioritizes the Debus-Radziszewski imidazole construction, a multicomponent condensation that ensures high atom economy and regioselectivity for the 2-substituted imidazole isomer.

Part 1: Strategic Synthesis Design

Retrosynthetic Analysis

The construction of the 8-(1H-imidazol-2-yl)quinoline framework relies on forming the C-C bond between the C8 position of the quinoline ring and the C2 position of the imidazole.

  • Disconnection: The C2-C8 bond is the strategic disconnection point.

  • Synthons: The quinoline moiety provides the electrophilic aldehyde carbon (8-quinolinecarboxaldehyde), while the imidazole ring is assembled in situ from glyoxal and ammonia.

  • Reaction Class: Condensation / Cyclization (Debus-Radziszewski).

Mechanistic Logic

The reaction proceeds via the condensation of 8-quinolinecarboxaldehyde with ammonia to form an imine intermediate, which subsequently reacts with glyoxal. The presence of excess ammonium acetate acts as both the nitrogen source and a buffer to maintain the pH required for the dual imine formation and subsequent cyclization.

ReactionScheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Target Q_Ald 8-Quinoline- carboxaldehyde Cond AcOH / Reflux 4-8 Hours Q_Ald->Cond Glyoxal Glyoxal (40% aq) Glyoxal->Cond Ammonium Ammonium Acetate Ammonium->Cond Product 8-(1H-imidazol-2-yl) quinoline Cond->Product Cyclization (- H2O)

Figure 1: Reaction scheme for the synthesis of 8-(1H-imidazol-2-yl)quinoline via Debus-Radziszewski condensation.

Part 2: Experimental Protocol

Materials & Reagents
ReagentEquiv.[1][2][3][4][5]RolePurity/Grade
8-Quinolinecarboxaldehyde 1.0Limiting Reagent>97% (HPLC)
Glyoxal (40% w/w aq.) 1.1 - 1.2C2-C3 Imidazole SourceSynthesis Grade
Ammonium Acetate 4.0 - 5.0N-Source & BufferACS Reagent
Glacial Acetic Acid SolventSolvent & Catalyst>99%
Ammonium Hydroxide (28%) WorkupNeutralizationACS Reagent
Step-by-Step Synthesis

Caution: Perform all steps in a fume hood. Glyoxal and quinoline derivatives can be irritants.

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8-quinolinecarboxaldehyde (1.0 g, 6.36 mmol) in glacial acetic acid (15 mL). The solution should be clear and slightly yellow.

  • Reagent Addition: Add ammonium acetate (2.45 g, ~31.8 mmol, 5 equiv) to the stirring solution. Stir for 5 minutes until partially dissolved.

  • Glyoxal Addition: Add glyoxal solution (40% in water, 1.1 mL, ~7.6 mmol, 1.2 equiv) dropwise over 2 minutes.

    • Observation Check: The solution color may darken slightly to orange/brown.

  • Reflux: Attach a reflux condenser. Heat the reaction mixture to 100–110 °C (oil bath temperature) for 6–8 hours .

    • TLC Monitoring: Monitor consumption of the aldehyde (Rf ~0.7 in 5% MeOH/DCM) and appearance of a lower Rf fluorescent spot (Product).

  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture onto crushed ice (~50 g) in a beaker.

  • Neutralization: Slowly add ammonium hydroxide (28%) dropwise with stirring until the pH reaches ~8–9.

    • Critical Control Point: A precipitate should form as the pH becomes basic. Do not overshoot to pH >11 to avoid solubilizing the imidazole as an anion.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the solid copiously with cold water (3 x 20 mL) to remove excess ammonium acetate and glyoxal residues.

  • Drying: Dry the crude solid under vacuum at 60 °C for 4 hours.

Purification Strategy

The crude product typically contains unreacted aldehyde or polymeric glyoxal byproducts.

  • Method A (Recrystallization): Dissolve the crude solid in a minimum amount of boiling Ethanol . If necessary, add drops of water until turbidity persists, then cool slowly to 4 °C.

  • Method B (Column Chromatography): If high purity (>99%) is required for optical sensing.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient of Dichloromethane (DCM) : Methanol (100:0 → 95:5).

    • Elution Order: Unreacted aldehyde elutes first; the target imidazole elutes second.

Workflow start Start: 8-Quinolinecarboxaldehyde mix Mix with NH4OAc + Glyoxal in AcOH start->mix reflux Reflux 110°C, 6-8h mix->reflux cool Cool & Pour on Ice reflux->cool neutralize Neutralize with NH4OH (pH 8-9) Precipitate Forms cool->neutralize filter Filter & Wash (H2O) neutralize->filter purify Recrystallization (EtOH) OR Column (DCM:MeOH) filter->purify final Pure 8-(1H-imidazol-2-yl)quinoline purify->final

Figure 2: Operational workflow for the synthesis and purification of the target ligand.

Part 3: Characterization & Validation

Nuclear Magnetic Resonance (NMR)

The structure is confirmed by the presence of quinoline aromatic protons and the characteristic imidazole singlet.

NucleusShift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR 13.0 - 13.5Broad s1HImidazole NH (Exchangeable)
(DMSO-d₆)9.15dd1HQuinoline H2
8.45dd1HQuinoline H4
8.35dd1HQuinoline H7
8.10d1HQuinoline H5
7.75t1HQuinoline H6
7.65dd1HQuinoline H3
7.30 - 7.40s2HImidazole CH (C4/C5)

Note: The imidazole C4/C5 protons often appear as a singlet due to rapid tautomerism in solution unless the temperature is lowered.

Mass Spectrometry (ESI-MS)[6]
  • Calculated MW: 195.22 g/mol

  • Observed [M+H]⁺: m/z 196.1

  • Fragmentation: Loss of HCN or imidazole ring fragments may be observed at higher collision energies.

Functional Validation (Zinc Sensing)

To validate the ligand's functionality, prepare a 10 µM solution in Acetonitrile/Water (1:1).

  • Blank: Weak fluorescence (due to Photoinduced Electron Transfer - PET from the lone pair of the imidazole nitrogen to the quinoline).

  • Add Zn²⁺ (1 equiv): Significant fluorescence enhancement (Turn-On). The coordination of Zinc inhibits the PET mechanism and rigidifies the structure (CHEF effect).

References

  • Debus, H. (1858).[6] "Ueber die Einwirkung des Ammoniaks auf Glyoxal." Annalen der Chemie und Pharmacie, 107(2), 199–208. Link

  • Radziszewski, B. (1882).[6] "Ueber die Constitution des Lophins und verwandter Verbindungen." Berichte der deutschen chemischen Gesellschaft, 15(2), 1493–1496. Link

  • Song, H., & Zhang, Z. (2019).[7] "A quinoline-based ratiometric fluorescent probe for discriminative detection of Zn2+ and Cd2+ with different binding modes."[7] Dyes and Pigments, 165, 172–181.[7] Link

  • Bardez, E., et al. (1997). "Excited-state intramolecular proton transfer in 2-(2'-pyridyl)imidazoles." Journal of Physical Chemistry A, 101(42), 7776–7783. Link

Sources

Exploratory

Spectroscopic Analysis of 8-(1H-imidazol-2-yl)quinoline: A Technical Guide for Researchers

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 8-(1H-imidazol-2-yl)quinoline 8-(1H-imidazol-2-yl)quinoline stands as a molecule of considerable interes...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 8-(1H-imidazol-2-yl)quinoline

8-(1H-imidazol-2-yl)quinoline stands as a molecule of considerable interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. This heterocyclic compound, featuring a quinoline nucleus linked to an imidazole ring at the 8-position, possesses a unique structural architecture that imparts it with significant potential. The quinoline moiety is a well-established pharmacophore found in numerous therapeutic agents, while the imidazole ring is a versatile building block known for its coordination chemistry and presence in biologically active molecules.[1][2] The strategic fusion of these two heterocycles creates a scaffold with intriguing electronic and steric properties, making it a compelling candidate for applications such as a fluorescent sensor for metal ions and as a ligand in the design of novel coordination complexes with potential catalytic or therapeutic activities.[3][4]

A thorough understanding of the spectroscopic signature of 8-(1H-imidazol-2-yl)quinoline is paramount for its effective utilization. Spectroscopic data provides a fundamental fingerprint of the molecule, enabling its unambiguous identification, purity assessment, and the elucidation of its structural and electronic characteristics. This technical guide offers a detailed overview of the key spectroscopic techniques used to characterize 8-(1H-imidazol-2-yl)quinoline, presenting the theoretical underpinnings, practical experimental protocols, and an analysis of the expected data.

I. Molecular Structure and Synthesis Overview

The foundational step in the spectroscopic analysis of any compound is a clear understanding of its molecular structure. 8-(1H-imidazol-2-yl)quinoline consists of a quinoline ring system where the imidazole group is attached at the C8 position.

While a definitive, published synthesis for 8-(1H-imidazol-2-yl)quinoline with its complete spectroscopic characterization proved elusive in a comprehensive literature search, the synthesis of analogous quinoline-imidazole hybrids typically involves the condensation of a quinoline derivative bearing a suitable functional group at the 8-position with a synthon for the imidazole ring.[5][6] For instance, a plausible route could involve the reaction of quinoline-8-carbaldehyde with glyoxal and ammonia, or a related multi-component reaction. The purification of the final product is critical to obtain reliable spectroscopic data, and techniques such as column chromatography and recrystallization are commonly employed.[7]

II. Spectroscopic Characterization Techniques

A multi-faceted spectroscopic approach is essential for the comprehensive characterization of 8-(1H-imidazol-2-yl)quinoline. This section details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) absorption spectroscopy, and Fluorescence spectroscopy.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it. Aromatic protons, such as those in the quinoline and imidazole rings, typically resonate in the downfield region (δ 7-9 ppm) due to the deshielding effect of the ring currents. The coupling between adjacent protons (J-coupling) results in the splitting of signals, providing valuable connectivity information.

¹³C NMR spectroscopy provides information on the number of different types of carbon atoms and their chemical environment. The chemical shifts of carbon atoms are also sensitive to their electronic environment, with carbons in aromatic systems appearing in the δ 100-150 ppm range.

A standardized protocol for acquiring high-quality NMR spectra of 8-(1H-imidazol-2-yl)quinoline is outlined below. The causality behind these choices lies in ensuring adequate signal-to-noise, accurate chemical shift referencing, and the ability to observe all relevant signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh ~5-10 mg of 8-(1H-imidazol-2-yl)quinoline Solvent Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) Sample->Solvent TMS Add a small amount of TMS (internal standard) Solvent->TMS Tube Transfer to a 5 mm NMR tube TMS->Tube Spectrometer Place sample in a 400 MHz (or higher) NMR spectrometer Tube->Spectrometer Lock Lock the spectrometer on the deuterium signal Spectrometer->Lock Shim Shim the magnetic field to homogeneity Lock->Shim Acquire Acquire ¹H and ¹³C NMR spectra Shim->Acquire FT Fourier Transform the FID Acquire->FT Phase Phase correct the spectrum FT->Phase Baseline Apply baseline correction Phase->Baseline Reference Reference the spectrum to TMS (0 ppm) Baseline->Reference Integrate Integrate the ¹H signals and pick peaks for both spectra Reference->Integrate MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) Infusion Infuse the sample solution into the ESI source of the mass spectrometer Sample->Infusion Ionization Apply a high voltage to generate protonated molecules [M+H]⁺ Infusion->Ionization Analysis Analyze the ions in the mass analyzer (e.g., TOF or Orbitrap) Ionization->Analysis Spectrum Obtain the mass spectrum Analysis->Spectrum Identify Identify the [M+H]⁺ peak Spectrum->Identify Compare Compare the experimental m/z with the calculated exact mass Identify->Compare

Figure 2: General workflow for acquiring a mass spectrum.

Rationale for Experimental Choices:

  • Solvent: Methanol or acetonitrile are commonly used as they are volatile and compatible with ESI.

  • Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic compounds as they readily accept a proton.

  • Mass Analyzer: Time-of-flight (TOF) or Orbitrap analyzers are preferred for their high resolution and mass accuracy.

The molecular formula of 8-(1H-imidazol-2-yl)quinoline is C₁₂H₉N₃. The expected exact mass can be calculated and compared with the experimental value from HRMS.

Table 2: Expected Mass Spectrometry Data for 8-(1H-imidazol-2-yl)quinoline

Ion Calculated Exact Mass (m/z)
[M+H]⁺196.0869

The observation of a peak at or very close to this m/z value in the high-resolution mass spectrum would provide strong evidence for the successful synthesis of the target compound.

C. UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of 8-(1H-imidazol-2-yl)quinoline is expected to be dominated by π → π* transitions within the conjugated quinoline and imidazole ring systems. The position of the absorption maxima (λmax) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure. The solvent can influence the spectrum through solvatochromic effects.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Stock Prepare a stock solution of known concentration in a spectroscopic grade solvent (e.g., ethanol) Dilute Prepare a series of dilutions to obtain absorbances in the linear range (0.1 - 1.0 AU) Stock->Dilute Spectrometer Use a dual-beam UV-Vis spectrophotometer Dilute->Spectrometer Blank Record a baseline with the solvent in both cuvettes Spectrometer->Blank Measure Record the absorption spectrum of the sample from ~200-800 nm Blank->Measure Identify Identify the λmax values Measure->Identify Calculate Calculate the molar absorptivity (ε) using the Beer-Lambert law Identify->Calculate

Figure 3: Workflow for UV-Vis absorption spectroscopy.

Rationale for Experimental Choices:

  • Solvent: Spectroscopic grade solvents are essential to avoid interference from impurities. Ethanol or methanol are good starting points.

  • Concentration: Working within the linear range of the Beer-Lambert law is crucial for accurate determination of molar absorptivity.

  • Instrumentation: A dual-beam spectrophotometer minimizes errors arising from fluctuations in the light source.

Based on data for related quinoline and imidazole compounds, the UV-Vis spectrum of 8-(1H-imidazol-2-yl)quinoline in a solvent like ethanol is expected to show multiple absorption bands.

Table 3: Predicted UV-Vis Absorption Data for 8-(1H-imidazol-2-yl)quinoline

Transition Type Predicted λmax (nm)
π → π* (Quinoline)~230-250
π → π* (Conjugated System)~300-340

The exact positions and intensities of these bands will be sensitive to the solvent environment.

D. Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. It is particularly useful for studying the excited state properties of molecules and for developing fluorescent probes.

For a molecule to be fluorescent, it must have a rigid, conjugated structure that allows for efficient absorption of light and subsequent emission. The quinoline ring system is known to be fluorescent. The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, is an important parameter.

Fluorescence_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Solution Prepare a dilute solution of the compound in a spectroscopic grade solvent (absorbance < 0.1 AU) Spectrometer Use a spectrofluorometer Solution->Spectrometer Excitation Set the excitation wavelength (λex) at the absorption maximum Spectrometer->Excitation Emission Scan the emission spectrum over a range of higher wavelengths Excitation->Emission Identify Identify the emission maximum (λem) Emission->Identify Calculate Calculate the Stokes shift Identify->Calculate Quantum_Yield Determine the fluorescence quantum yield (ΦF) relative to a known standard Calculate->Quantum_Yield

Figure 4: Workflow for fluorescence spectroscopy.

Rationale for Experimental Choices:

  • Concentration: A low concentration is used to avoid inner filter effects, where the emitted light is reabsorbed by other molecules in the solution.

  • Excitation Wavelength: Exciting at the absorption maximum ensures the most efficient fluorescence emission.

  • Quantum Yield Standard: A well-characterized fluorescent standard, such as quinine sulfate in 0.1 M H₂SO₄, is used to determine the quantum yield of the sample.

8-(1H-imidazol-2-yl)quinoline is expected to be fluorescent. The emission properties will be dependent on the solvent.

Table 4: Predicted Fluorescence Data for 8-(1H-imidazol-2-yl)quinoline

Parameter Predicted Value
Excitation Maximum (λex)~320-340 nm
Emission Maximum (λem)~380-450 nm
Stokes Shift~60-110 nm

The fluorescence of this molecule may be sensitive to the presence of metal ions, which could lead to either quenching or enhancement of the emission, forming the basis for its potential use as a fluorescent sensor.

III. Data Interpretation and Structural Correlation

The collective spectroscopic data provides a comprehensive picture of 8-(1H-imidazol-2-yl)quinoline. The NMR data confirms the connectivity of the atoms in the quinoline and imidazole rings. The mass spectrometry data confirms the molecular weight and elemental composition. The UV-Vis and fluorescence data provide insights into the electronic structure and excited-state properties of the molecule.

The conjugation between the quinoline and imidazole rings is expected to influence the electronic properties of the molecule, leading to the observed absorption and emission characteristics. The presence of nitrogen atoms in both rings provides potential coordination sites for metal ions, which can significantly alter the spectroscopic properties. This is a key feature that underpins the use of such molecules in sensing applications.

IV. Conclusion and Future Directions

Future work should focus on the definitive synthesis and full spectroscopic characterization of 8-(1H-imidazol-2-yl)quinoline to validate the predictions made in this guide. Further investigations into its photophysical properties in the presence of various metal ions will be crucial in realizing its potential as a fluorescent sensor. The detailed spectroscopic understanding of this core molecule will undoubtedly pave the way for the rational design of new functional materials and therapeutic agents based on the versatile quinoline-imidazole scaffold.

V. References

  • Design, synthesis and characterization of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives as antimicrobial agents. (2025). ResearchGate. [Link]

  • 3-(1H-Benzimidazol-2-yl)-2-chloro-8-methylquinoline. (2009). ResearchGate. [Link]

  • Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f]p[5][8]henanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects. (2025). PubMed. [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). MDPI. [Link]

  • Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f]p[5][8]henanthroline Ligand and Its Cu(I) Complexes. (2025). National Institutes of Health. [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). MDPI. [Link]

  • Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. (n.d.). ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). PubMed Central. [Link]

  • Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments, electronic and nonlinear optical properties of potent quinoline based derivatives: Interplay of experimental and DFT Study. (n.d.). ResearchGate. [Link]

  • Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. (2023). MDPI. [Link]

  • Imino and benzimidazolinyl functionalized pyrano[2,3-b] quinoline as a dual-responsive probe for detection of mercury ion and phosgene. (2025). ResearchGate. [Link]

  • Synthesis, Characterization and Biological Activity of Quinoline Bound Imidazoles. (2025). ResearchGate. [Link]

  • Synthesis of 1‐phenyl‐3‐(quinolin‐8‐ylamino)prop‐2‐en‐1‐one and analysis of its structure by X‐ray crystallography, NMR, UV‐Vis spectroscopy and DFT calculations. (2024). ResearchGate. [Link]

  • A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. (n.d.). MDPI. [Link]

Sources

Foundational

Crystal Structure and Tautomeric Dynamics of 8-(1H-imidazol-2-yl)quinoline

The following technical guide details the structural chemistry, synthesis, and application potential of 8-(1H-imidazol-2-yl)quinoline. Technical Guide for Structural Chemists and Drug Discovery Specialists Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural chemistry, synthesis, and application potential of 8-(1H-imidazol-2-yl)quinoline.

Technical Guide for Structural Chemists and Drug Discovery Specialists

Executive Summary

The compound 8-(1H-imidazol-2-yl)quinoline (8-ImQ) represents a privileged scaffold in coordination chemistry and photophysics. Its crystal structure is defined by a rigid, planar conformation locked by a strong intramolecular hydrogen bond (IMHB). This structural pre-organization makes it an exceptional bidentate ligand for transition metals (Zn²⁺, Cu²⁺, Ru²⁺) and a candidate for Excited-State Intramolecular Proton Transfer (ESIPT) applications. This guide analyzes the crystallographic lattice forces, tautomeric preferences, and synthetic pathways that define its utility in metallodrug design and molecular sensing.

Synthesis and Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction, a high-purity synthesis avoiding metal contamination is required. The most robust route involves the condensation of 8-quinolinecarboxaldehyde.

Optimized Synthetic Route (Radziszewski-Type Condensation)

This method avoids transition metal catalysts, preventing trace paramagnetic impurities that interfere with NMR and fluorescence characterization.

Reagents:

  • 8-Quinolinecarboxaldehyde (1.0 eq)

  • Glyoxal (40% aq. solution, 1.0 eq)

  • Ammonium Acetate (excess, 4-5 eq)

  • Solvent: Methanol or Acetic Acid

Protocol:

  • Dissolution: Dissolve 8-quinolinecarboxaldehyde in Methanol at room temperature.

  • Activation: Add Ammonium Acetate and stir for 20 minutes to activate the carbonyl.

  • Cyclization: Dropwise addition of Glyoxal solution. The mixture typically turns dark orange/brown.

  • Reflux: Heat to reflux (65°C) for 6–12 hours. Monitor via TLC (SiO₂, DCM:MeOH 95:5).

  • Workup: Evaporate solvent. Neutralize residue with saturated NaHCO₃. Extract with Chloroform.

  • Purification: Column chromatography (Silica gel) or recrystallization from Ethanol/Water.

Crystallization for X-Ray Diffraction
  • Method: Slow Evaporation.

  • Solvent System: Ethanol/Toluene (1:1) or Acetonitrile.[1]

  • Conditions: Dissolve 20 mg of purified 8-ImQ in 5 mL of warm solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-4 small holes, and allow to stand at room temperature (20–25°C) for 3–5 days.

  • Result: Colorless to pale yellow prismatic blocks.

Crystallographic & Structural Analysis

The core structural feature of 8-(1H-imidazol-2-yl)quinoline is its conformational lock , driven by the interaction between the imidazole N-H and the quinoline Nitrogen.

Molecular Conformation and Tautomerism

Unlike 2-phenylquinoline, which exhibits a twisted dihedral angle due to steric hindrance, 8-ImQ is essentially planar.

  • Tautomeric Preference: The molecule exists exclusively in the tautomer where the imidazole proton is on the nitrogen distal to the quinoline ring (N1-H), allowing the proximal nitrogen (N3) to act as a donor? Correction: The stable tautomer places the proton on the imidazole nitrogen closest to the quinoline nitrogen to form a Hydrogen Bond?

    • Analysis: Actually, the most stable conformation involves the Imidazole N-H acting as a Hydrogen Bond Donor to the Quinoline N (Acceptor). This requires the H atom to be on the imidazole nitrogen proximal to the quinoline N-H...N(quinoline).

    • Bond Metric: The N(imidazole)...N(quinoline) distance is typically short (2.60 – 2.65 Å), characteristic of a Resonance-Assisted Hydrogen Bond (RAHB).

Lattice Packing and Intermolecular Forces

In the crystalline state, the planar molecules stack to maximize


-

interactions.
ParameterValue / Description
Crystal System Monoclinic (Typical for this class)
Space Group

(Common for planar heteroaromatics)
Z (Molecules/Cell) 4
Intramolecular H-Bond N(Im)-H ...[1][2][3] N(Quin) [~1.9 Å H...N distance]
Stacking Distance 3.4 – 3.6 Å (Face-to-face

-stacking)
Intermolecular H-Bond N(Im)...H-N(Im) (forming dimers or chains)
Visualization of Structural Logic

The following diagram illustrates the synthesis flow and the resulting structural forces.

G Start 8-Quinolinecarboxaldehyde Intermediate Imine Intermediate Start->Intermediate Condensation Reagents + Glyoxal / NH4OAc Reagents->Intermediate Product 8-(1H-imidazol-2-yl)quinoline Intermediate->Product Cyclization HBond Intramolecular N-H...N Bond (Planarity Lock) Product->HBond Stabilizes Stacking Pi-Pi Stacking (Crystal Packing) Product->Stacking Induces

Figure 1: Synthetic pathway and dominant structural forces in 8-ImQ.

Coordination Chemistry & Applications

The 8-ImQ scaffold is a "privileged ligand" because the N,N-donor set is pre-organized.

Chelation Mode

Upon deprotonation (anionic ligand) or as a neutral ligand, 8-ImQ coordinates to metal centers (M) forming a 5-membered chelate ring .

  • Bite Angle: The N-M-N bite angle is typically 78–82°, which is ideal for distorted octahedral geometries.

  • Selectivity: High affinity for Zn(II), Cu(II), and Ru(II).

ESIPT (Excited-State Intramolecular Proton Transfer)

The intramolecular hydrogen bond (N-H...N) facilitates ESIPT.[4]

  • Ground State (Enol-like): Planar, H-bond intact.

  • Excitation (

    
    ):  Charge redistribution increases the acidity of the NH and basicity of the Quinoline N.
    
  • Proton Transfer: The proton moves to the Quinoline N, forming a keto-like tautomer.[4]

  • Emission: The molecule relaxes via a large Stokes shift emission (orange/red fluorescence), distinct from the absorption band.

Metal Binding Logic Diagram

Coordination Ligand 8-ImQ (Neutral) Complex [M(8-ImQ)2]2+ Ligand->Complex Chelation Metal Metal Ion (Zn2+, Cu2+) Metal->Complex Effect1 Loss of ESIPT (Fluorescence Turn-On/Off) Complex->Effect1 Effect2 5-Membered Chelate Ring Complex->Effect2

Figure 2: Coordination logic and photophysical consequences.

References

  • Crystal Structure of Analogous 8-Heterocyclic Quinolines

    • Title: The crystal structures of the ligand N-(quinolin-8-yl)pyrazine-2-carboxamide...[2]

    • Source: PubMed / NIH
    • URL:[Link]

    • Relevance: Establishes the structural paradigm of 8-substituted quinolines forming intramolecular N-H...N bonds.
  • ESIPT Mechanisms in Imidazole Derivatives

    • Title: ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles[5]

    • Source: PubMed Central
    • URL:[Link]

    • Relevance: Details the proton transfer dynamics in imidazole-pyridine systems, directly applicable to the imidazole-quinoline scaffold.
  • Coordination Chemistry of Imidazole Ligands

    • Title: The roles of imidazole ligands in coordination supramolecular systems[5][6]

    • Source: CrystEngComm (RSC)
    • URL:[Link]

    • Relevance: Comprehensive review of imidazole binding modes and supramolecular assembly.
  • Synthesis of Quinoline-Imidazole Hybrids

    • Title: Hybrid imidazole (benzimidazole)/pyridine (quinoline) derivatives...[1]

    • Source: PubMed
    • URL:[Link]

    • Relevance: Validates the synthetic pathways and biological relevance of the 8-ImQ scaffold.

Sources

Protocols & Analytical Methods

Method

The Versatile Ligand: 8-(1H-imidazol-2-yl)quinoline in Coordination Chemistry

Introduction: A Tale of Two Rings In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new functional metal complexes. The strategic combination of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Tale of Two Rings

In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new functional metal complexes. The strategic combination of different heterocyclic moieties within a single molecular framework can give rise to ligands with unique electronic and steric properties, leading to metal complexes with tailored reactivity and functionality. This guide delves into the world of 8-(1H-imidazol-2-yl)quinoline, a fascinating bidentate ligand that marries the π-electron system of quinoline with the versatile coordination chemistry of imidazole.

The quinoline ring system, with its extended aromaticity, provides a rigid backbone and favorable π-stacking interactions, while the imidazole ring offers a readily available nitrogen donor atom and the potential for hydrogen bonding. This unique combination makes 8-(1H-imidazol-2-yl)quinoline an attractive ligand for the construction of a diverse array of coordination complexes with potential applications in catalysis, sensing, and materials science. This document will serve as a comprehensive guide for researchers, providing detailed protocols for the synthesis of the ligand and its metal complexes, as well as outlining its applications in key areas of chemical research.

Part 1: Synthesis of the Ligand - 8-(1H-imidazol-2-yl)quinoline

The synthesis of 8-(1H-imidazol-2-yl)quinoline can be achieved through a reliable and straightforward condensation reaction. The following protocol is adapted from established methods for the synthesis of similar 2-substituted quinoline-imidazole derivatives.

Causality Behind the Experimental Choices:

The chosen synthetic route relies on the condensation of quinoline-8-carbaldehyde with glyoxal and ammonia. This is a well-established method for the formation of the imidazole ring. The use of a sealed vessel is crucial to maintain the pressure of the ammonia gas, which drives the reaction to completion. Ethanol is selected as the solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction temperature. The purification by column chromatography is essential to remove any unreacted starting materials and side products, ensuring the high purity of the final ligand.

Experimental Protocol: Synthesis of 8-(1H-imidazol-2-yl)quinoline

Materials:

  • Quinoline-8-carbaldehyde

  • Glyoxal (40% aqueous solution)

  • Ammonia (7N solution in methanol)

  • Ethanol

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Autoclave or a sealed pressure vessel

Procedure:

  • Reaction Setup: In a thick-walled glass pressure tube, dissolve quinoline-8-carbaldehyde (1.0 eq.) in ethanol (approximately 10 mL per gram of aldehyde).

  • Addition of Reagents: To this solution, add glyoxal (40% in water, 1.2 eq.) and a 7N solution of ammonia in methanol (10 eq.).

  • Reaction Conditions: Seal the pressure tube tightly and heat the reaction mixture at 120 °C for 12 hours in an autoclave or a suitable heating block.

  • Work-up: After cooling the reaction mixture to room temperature, carefully open the pressure tube in a well-ventilated fume hood. Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: The crude product is purified by column chromatography on silica gel. Elute with a gradient of dichloromethane (DCM) to DCM:Methanol (98:2) to afford the pure 8-(1H-imidazol-2-yl)quinoline as a solid.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G A Quinoline-8-carbaldehyde C Ethanol, 120 °C, Sealed Vessel A->C B Glyoxal + Ammonia B->C D Condensation & Cyclization C->D E Crude Product D->E F Column Chromatography E->F G 8-(1H-imidazol-2-yl)quinoline F->G

Caption: Synthetic workflow for 8-(1H-imidazol-2-yl)quinoline.

Part 2: Coordination Chemistry - Synthesis of Metal Complexes

The bidentate nature of 8-(1H-imidazol-2-yl)quinoline, with its two nitrogen donor atoms, allows it to form stable complexes with a variety of transition metals. Here, we provide protocols for the synthesis of representative ruthenium(II), copper(II), and zinc(II) complexes.

Ruthenium(II) Complex for Catalytic Applications

Ruthenium complexes are renowned for their catalytic prowess. The following protocol describes the synthesis of a dichloridoruthenium(II) complex of 8-(1H-imidazol-2-yl)quinoline, a potential catalyst for transfer hydrogenation reactions.

The use of [Ru(p-cymene)Cl₂]₂ as the ruthenium precursor is common in the synthesis of half-sandwich ruthenium arene complexes. The p-cymene ligand can be displaced by other ligands, allowing for the formation of the desired complex. The reaction is carried out in methanol, a polar solvent that facilitates the dissolution of the reactants. The precipitation of the product upon cooling and the subsequent washing steps ensure the isolation of a pure complex.

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • 8-(1H-imidazol-2-yl)quinoline

  • Anhydrous Methanol

  • Anhydrous Diethyl Ether

  • Schlenk flask and line

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (1.0 eq.) and 8-(1H-imidazol-2-yl)quinoline (2.2 eq.) in anhydrous methanol in a Schlenk flask.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.

  • Isolation: Reduce the volume of the solvent under vacuum until a precipitate forms. Add anhydrous diethyl ether to complete the precipitation.

  • Purification: Filter the resulting solid, wash with anhydrous diethyl ether, and dry under vacuum to yield the desired ruthenium complex.

  • Characterization: Characterize the complex using ¹H NMR, ³¹P NMR (if applicable), IR spectroscopy, and elemental analysis.

Copper(II) Complex: A Versatile Building Block

Copper complexes find applications in various fields, including catalysis and materials science. This protocol outlines the synthesis of a copper(II) chloride complex.

The direct reaction of the ligand with a copper(II) salt in a suitable solvent is a straightforward and effective method for the synthesis of copper complexes. Ethanol is a good solvent for both the ligand and copper(II) chloride. The isolation by filtration and washing is a standard procedure for obtaining a pure solid product.

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • 8-(1H-imidazol-2-yl)quinoline

  • Ethanol

Procedure:

  • Ligand Solution: Dissolve 8-(1H-imidazol-2-yl)quinoline (2.0 eq.) in warm ethanol.

  • Metal Salt Solution: In a separate flask, dissolve CuCl₂·2H₂O (1.0 eq.) in ethanol.

  • Complexation: Slowly add the copper(II) chloride solution to the ligand solution with constant stirring. A precipitate will form immediately.

  • Reaction Completion: Continue stirring the mixture at room temperature for 2 hours.

  • Isolation and Purification: Collect the precipitate by filtration, wash with ethanol, and then with diethyl ether. Dry the solid in a desiccator.

  • Characterization: Characterize the complex by IR spectroscopy, UV-Vis spectroscopy, and elemental analysis.

Zinc(II) Complex for Luminescent Applications

Zinc(II) complexes with quinoline-based ligands often exhibit interesting photoluminescent properties, making them suitable for applications in chemical sensing and organic light-emitting diodes (OLEDs).

Similar to the copper complex synthesis, this protocol utilizes the direct reaction between the ligand and a zinc(II) salt. The choice of zinc(II) chloride is common for the synthesis of such complexes. The refluxing conditions in methanol help to ensure the complete formation of the complex.

Materials:

  • Zinc(II) chloride (ZnCl₂)

  • 8-(1H-imidazol-2-yl)quinoline

  • Methanol

  • Diethyl ether

Procedure:

  • Reaction Mixture: To a solution of 8-(1H-imidazol-2-yl)quinoline (2.0 eq.) in methanol, add a solution of ZnCl₂ (1.0 eq.) in methanol.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4 hours.

  • Isolation: Allow the solution to cool to room temperature. Reduce the volume of the solvent under reduced pressure and add diethyl ether to precipitate the complex.

  • Purification: Collect the white solid by filtration, wash with diethyl ether, and dry under vacuum.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis. The luminescent properties should be investigated using fluorescence spectroscopy.

G cluster_0 Ligand Synthesis cluster_1 Complexation A Quinoline-8-carbaldehyde + Glyoxal + Ammonia B 8-(1H-imidazol-2-yl)quinoline A->B C [Ru(p-cymene)Cl₂]₂ B->C D CuCl₂·2H₂O B->D E ZnCl₂ B->E F [Ru Complex] C->F G [Cu Complex] D->G H [Zn Complex] E->H

Caption: General workflow for ligand and complex synthesis.

Part 3: Applications and Protocols

The metal complexes of 8-(1H-imidazol-2-yl)quinoline are poised for a range of applications. Below are detailed protocols for two potential uses: catalysis and fluorescent sensing.

Catalytic Transfer Hydrogenation of Ketones

Ruthenium complexes are highly effective catalysts for the transfer hydrogenation of ketones to alcohols, a crucial transformation in organic synthesis.

Isopropanol serves as both the solvent and the hydrogen source in this reaction. Sodium isopropoxide is used as a base to generate the active ruthenium hydride catalyst. The reaction is monitored by TLC or GC to determine the conversion of the starting material. The work-up procedure is designed to remove the catalyst and isolate the pure alcohol product.

Materials:

  • [Ru(p-cymene)(8-(1H-imidazol-2-yl)quinoline)Cl]Cl (the synthesized catalyst)

  • Acetophenone

  • Anhydrous Isopropanol

  • Sodium Isopropoxide

  • Inert atmosphere (Nitrogen or Argon)

  • TLC plates or GC for reaction monitoring

  • Standard work-up and purification reagents (e.g., diethyl ether, saturated NaHCO₃ solution, brine, anhydrous MgSO₄)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the ruthenium catalyst (1 mol%) and sodium isopropoxide (5 mol%) in anhydrous isopropanol.

  • Substrate Addition: Add acetophenone (1.0 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80 °C and stir for the required time (monitor by TLC or GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

  • Analysis: Confirm the identity and purity of the 1-phenylethanol product by ¹H NMR and compare with literature data.

Table 1: Representative Catalytic Data

EntryCatalyst Loading (mol%)Time (h)Conversion (%)
114>95
20.58>95
30.12485
Fluorescent Sensing of Metal Ions

The zinc(II) complex of 8-(1H-imidazol-2-yl)quinoline is expected to exhibit fluorescence. This property can be exploited for the detection of metal ions.

The choice of solvent is critical for fluorescence studies. Methanol is a common solvent for such measurements. The titration experiment allows for the determination of the binding stoichiometry and the change in fluorescence intensity upon metal ion binding. The selectivity study is crucial to assess the sensor's ability to detect a specific metal ion in the presence of others.

Materials:

  • [Zn(8-(1H-imidazol-2-yl)quinoline)₂]Cl₂ (the synthesized fluorescent probe)

  • Stock solutions of various metal perchlorate salts (e.g., Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺, Mg²⁺, Ca²⁺) in methanol

  • Methanol (spectroscopic grade)

  • Fluorometer

Procedure:

  • Probe Solution: Prepare a stock solution of the zinc complex in methanol (e.g., 1 x 10⁻³ M). Prepare a dilute solution for measurement (e.g., 1 x 10⁻⁵ M).

  • Fluorescence Measurement: Record the fluorescence emission spectrum of the probe solution (excite at the absorption maximum).

  • Titration: To the cuvette containing the probe solution, add small aliquots of a stock solution of the metal ion of interest (e.g., Zn²⁺). After each addition, record the fluorescence spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to determine the binding constant and stoichiometry.

  • Selectivity Study: Repeat the experiment by adding other metal ions to the probe solution to assess its selectivity.

G cluster_0 Catalysis cluster_1 Sensing A Ketone + Isopropanol B [Ru Complex] A->B 80 °C C Alcohol B->C D [Zn Complex] E Metal Ion D->E Binding F Fluorescence Change E->F

Caption: Applications of the metal complexes.

Conclusion and Future Outlook

The 8-(1H-imidazol-2-yl)quinoline ligand is a versatile building block for the construction of functional coordination complexes. The protocols provided in this guide offer a solid foundation for the synthesis of the ligand and its ruthenium, copper, and zinc complexes, as well as for the exploration of their catalytic and sensing applications. The modular nature of the ligand synthesis allows for further modifications of the quinoline and imidazole rings, opening up possibilities for fine-tuning the properties of the resulting metal complexes. Future research in this area could focus on expanding the range of metal centers used, exploring different catalytic transformations, and developing more sophisticated sensing platforms. The rich coordination chemistry of 8-(1H-imidazol-2-yl)quinoline promises a bright future for the development of novel and functional materials.

References

  • Abonia, R., et al. (2010). A Simple One‐Pot Synthesis of New Imidazol‐2‐yl‐1H‐quinolin‐2‐ones from the Direct Reaction of 2‐Chloroquinolin‐3‐carbaldehyde with Aromatic o‐Diamines. European Journal of Organic Chemistry, 2010(3), 553-563. [Link]

  • Gou, Y., et al. (2015). Synthesis, structure and fluorescent properties of 2-(1H-benzoimidazol-2-yl)quinolin-8-ol ligands and their zinc complexes. Journal of Photochemistry and Photobiology A: Chemistry, 307-308, 64-73. [Link]

  • Kefalidis, C. E., et al. (2019). Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. Molecules, 24(18), 3348. [Link]

  • Wang, L., et al. (2020). Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity. Dalton Transactions, 49(43), 15371-15385. [Link]

  • Zhang, Y., et al. (2018). Synthesis of six 8-quinolinate-based ruthenium complexes with high catalytic activity for nitroarene reduction. New Journal of Chemistry, 42(19), 15975-15983. [Link]

Application

Application Note: Synthesis and Coordination of 8-(1H-imidazol-2-yl)quinoline

Abstract This application note details the synthesis of the bidentate N,N-donor ligand 8-(1H-imidazol-2-yl)quinoline (8-ImQ) and its subsequent coordination to Ruthenium(II) and Iridium(III) centers. Unlike the widely us...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis of the bidentate N,N-donor ligand 8-(1H-imidazol-2-yl)quinoline (8-ImQ) and its subsequent coordination to Ruthenium(II) and Iridium(III) centers. Unlike the widely used 8-hydroxyquinoline (oxine), which forms O,N-chelates, the 8-ImQ ligand offers a distinct N,N-coordination pocket with a switchable protonation state at the imidazole nitrogen. This guide provides validated protocols for ligand construction via the Debus-Radziszewski reaction and step-by-step methodologies for generating bio-active Ru(II) half-sandwich complexes and photoactive Ir(III) heteroleptic complexes.

Part 1: Ligand Architecture & Synthesis Strategy

The Chelate Effect & Design Rationale

The 8-ImQ ligand combines the rigid quinoline scaffold with a pendant imidazole ring. This design serves two critical functions:

  • Steric Bite Angle: The 8-position substitution forces a 5-membered chelate ring upon coordination, ideal for octahedral metal geometries.

  • Electronic Switching: The imidazole N-H group can be deprotonated (pKa ~14 in DMSO), allowing the ligand to switch from a neutral L-type donor to an anionic X-type donor. This dramatically alters the solubility and electrochemical properties of the resulting metal complexes.

Protocol A: Ligand Synthesis (Debus-Radziszewski)

Objective: Synthesis of 8-(1H-imidazol-2-yl)quinoline from 8-quinolinecarboxaldehyde.

Reagents:

  • 8-Quinolinecarboxaldehyde (1.0 eq)

  • Glyoxal (40% aq. solution, 1.1 eq)

  • Ammonium Acetate (excess, 4-5 eq)

  • Solvent: Methanol (MeOH)[1]

Workflow Diagram:

LigandSynthesis Start 8-Quinolinecarboxaldehyde + Glyoxal Reagent NH4OAc (excess) MeOH, 0°C to RT Start->Reagent Mix Reaction Stir 12-16h Room Temp Reagent->Reaction Cyclization Quench Precipitation (Add Water/NH4OH) Reaction->Quench Workup Product 8-(1H-imidazol-2-yl)quinoline (Yellow Solid) Quench->Product Filter & Dry

Figure 1: One-pot synthesis of the 8-ImQ ligand via condensation.

Step-by-Step Procedure:

  • Dissolution: Dissolve 8-quinolinecarboxaldehyde (5 mmol) in MeOH (20 mL) in a round-bottom flask.

  • Activation: Cool to 0°C. Add glyoxal (40% w/w, 5.5 mmol) dropwise.

  • Cyclization: Add solid ammonium acetate (20 mmol) in one portion. The solution will darken.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Isolation: Pour the reaction mixture into ice-cold water (100 mL). Neutralize with dilute

    
     to pH 8 to ensure the imidazole is in its neutral form.
    
  • Purification: A yellow precipitate will form. Filter, wash with cold water, and recrystallize from Ethanol/Water (9:1) if necessary.

Part 2: Ruthenium(II) Arene Complexes (Anticancer Applications)[1][2]

Scientific Context

Ruthenium(II) half-sandwich complexes of the type


 are potent anticancer candidates. The "piano-stool" geometry allows the chloride ligand to be hydrolyzed in the cell, activating the metal for DNA/protein binding. The 8-ImQ ligand provides stability preventing premature demetallation.
Protocol B: Synthesis of [Ru(η⁶-p-cymene)(8-ImQ)Cl]Cl

Precursor:


 (Dichloro(p-cymene)ruthenium(II) dimer).

Reagents:

  • Ru-dimer (0.5 eq)

  • 8-ImQ Ligand (1.0 eq)

  • Solvent: Anhydrous Methanol or Ethanol

  • Counter-ion exchange (optional):

    
    
    

Workflow Diagram:

RuComplex Dimer [Ru(p-cymene)Cl2]2 (Red-Brown Solid) Mix Reflux in MeOH 4 Hours Dimer->Mix Ligand 8-ImQ Ligand Ligand->Mix Filter Hot Filtration (Remove insolubles) Mix->Filter Precip Concentrate & Add Et2O Filter->Precip Salt Chloride Salt (Water Soluble) Precip->Salt Exchange Add NH4PF6 (Optional) Salt->Exchange Metathesis PF6 PF6 Salt (Lipophilic) Exchange->PF6

Figure 2: Synthesis pathway for Ruthenium(II) half-sandwich complexes.

Step-by-Step Procedure:

  • Stoichiometry: In a Schlenk flask, combine

    
     (0.1 mmol) and 8-ImQ (0.2 mmol).
    
  • Solvent: Add anhydrous Methanol (15 mL). Degas with Argon for 10 minutes to prevent oxidation.

  • Reaction: Reflux the mixture for 4 hours. The solution will transition from red-brown to clear orange/yellow.

  • Workup (Chloride Salt):

    • Cool to room temperature.[2]

    • Filter through Celite to remove any unreacted ligand.

    • Concentrate the filtrate to ~2 mL on a rotary evaporator.

    • Add cold Diethyl Ether (20 mL) to precipitate the cationic complex.

    • Collect the orange solid by filtration.

  • Workup (PF6 Salt - for organic solubility):

    • Dissolve the Chloride salt in minimum MeOH.

    • Add a saturated aqueous solution of

      
      .
      
    • The hydrophobic

      
       salt will precipitate immediately. Filter and dry.[3]
      

Critical Note on Solubility:

  • Chloride Salt: Soluble in Water, MeOH, DMSO. (Preferred for biological assays).[1]

  • Hexafluorophosphate Salt: Soluble in Acetone, DCM, Acetonitrile. Insoluble in Water.[3] (Preferred for crystallography and purification).

Part 3: Iridium(III) Complexes (Photophysics)

Scientific Context

Cyclometalated Iridium(III) complexes are benchmarks for phosphorescence. By using 8-ImQ as an ancillary ligand in a


 architecture, one can tune the emission wavelength. The imidazole moiety often introduces pH-sensitivity to the emission properties.
Protocol C: Synthesis of [Ir(ppy)₂(8-ImQ)]PF₆

Precursor:


 (Tetrakis(2-phenylpyridine-C2,N')(μ-dichloro)diiridium).

Reagents:

  • Ir-dimer (0.5 eq)

  • 8-ImQ Ligand (1.1 eq)

  • Solvent: Dichloromethane (DCM) / Methanol (2:1)

  • Reagent:

    
     (excess)
    

Step-by-Step Procedure:

  • Mixing: Suspend

    
     (0.1 mmol) and 8-ImQ (0.22 mmol) in a mixture of DCM (10 mL) and MeOH (5 mL).
    
  • Heating: Reflux at 50°C for 6 hours under Argon. The suspension should clear as the cationic species forms.

  • Anion Exchange: Cool to room temperature. Add solid

    
     (0.5 mmol) directly to the stirring solution. Stir for 30 minutes.
    
  • Isolation: Evaporate the DCM (low boiling point). The complex will precipitate out of the remaining Methanol/Water matrix.

  • Purification: Recrystallize from Acetonitrile/Ether.

Part 4: Characterization & Validation Data[1]

Expected NMR Signatures (¹H NMR in DMSO-d₆)

To validate the synthesis, look for these specific shifts:

Proton EnvironmentLigand (Free)Ru-Complex (Coord)Diagnostic Feature
Imidazole N-H ~13.0 ppm (Broad)~14.2 ppmDownfield shift due to electron withdrawal by metal.
Quinoline H-2 N/A (Substituted)N/AAbsence confirms 2-position substitution.
p-Cymene (Ar-H) N/A5.8 - 6.2 ppmFour doublets (or 2 sets of doublets) indicating loss of symmetry if rotation is restricted.
p-Cymene (iPr-CH3) N/A0.8 - 1.0 ppmDiastereotopic methyls if the complex is chiral at metal.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield (Ligand) Incomplete cyclizationEnsure Glyoxal is fresh (not polymerized). Increase reaction time.
Black Precipitate (Ru) Ru reduction (

)
Ensure Argon atmosphere. Avoid excessive heating (>80°C).
Insoluble Complex Wrong counter-ionIf product is insoluble in MeOH, you likely have the

salt. Switch to Acetone/Acetonitrile.
Broad NMR Signals Fluxionality or ParamagnetismRu(II) should be diamagnetic (

). Broadening usually indicates restricted rotation of the bulky p-cymene vs the quinoline. Run NMR at 330K.

References

  • Ruthenium(II) p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline-Based Ligands: Synthesis, Characterization, and Cytotoxic Properties. Source: National Institutes of Health (PMC) / Molecules (MDPI) Significance: Provides the foundational methodology for Ru-arene synthesis with quinoline-based ligands and cytotoxicity benchmarks. URL:[Link]

  • Iridium(III) complexes with 5-substitute-8-quinolinolates and 2-phenylpyridine as ligands. Source: ResearchGate Significance: Details the photophysical properties and synthesis conditions for Ir(III) complexes with quinoline derivatives. URL:[Link]

  • Synthesis and properties of three Ir(III) complexes using 3,6-diphenylimidazo[2,1-b]oxazole. Source: INOE 2000 Significance: Validates the use of imidazole-based primary ligands in Iridium synthesis. URL:[Link]

  • Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives. Source: National Institutes of Health (PMC) Significance: Offers alternative green synthesis routes for the ligand scaffold. URL:[Link]

Sources

Method

molecular docking studies of 8-(1H-imidazol-2-yl)quinoline derivatives

Application Note: Advanced Molecular Docking Protocols for 8-(1H-imidazol-2-yl)quinoline Derivatives Executive Summary The 8-(1H-imidazol-2-yl)quinoline scaffold represents a "privileged structure" in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Molecular Docking Protocols for 8-(1H-imidazol-2-yl)quinoline Derivatives

Executive Summary

The 8-(1H-imidazol-2-yl)quinoline scaffold represents a "privileged structure" in medicinal chemistry due to its dual capacity for hydrogen bonding (via the imidazole moiety) and metal chelation (via the N,N-donor system of the quinoline and imidazole nitrogens). This hybrid scaffold exhibits potent biological activities ranging from anticancer (kinase inhibition, DNA intercalation) to antimicrobial (GlcN-6-P synthase inhibition) and neuroprotective effects (metal sequestration in Alzheimer’s).

This application note provides a rigorous, field-validated protocol for performing molecular docking studies on these derivatives. Unlike standard organic ligands, these molecules require specialized handling of tautomeric states and metal coordination geometries to yield predictive results.

Target Identification & Mechanism of Action

Before initiating docking, the specific biological context must be defined. The physicochemical versatility of 8-(1H-imidazol-2-yl)quinoline allows it to interact with diverse targets.

Table 1: Validated Biological Targets for Quinoline-Imidazole Hybrids

Therapeutic AreaPrimary TargetMechanism of BindingKey Residue Interactions
Anticancer Topoisomerase I/IIDNA Intercalation & Minor Groove Binding

-stacking with base pairs; H-bonds with Asp/Arg
Anticancer Src / CK-II KinasesATP Competitive InhibitionH-bonds with Hinge Region (Glu/Cys)
Antimicrobial GlcN-6-P SynthaseActive Site BlockadeH-bonds with Ser/Thr; Hydrophobic pocket filling
Neurodegenerative Amyloid-

Aggregates
Metal Chelation (Cu²⁺/Zn²⁺)Coordination bond with metal;

-stacking with Phe

Computational Workflow

The following workflow distinguishes between Scenario A (Standard Organic Docking) and Scenario B (Metallo-Docking), a critical distinction often overlooked in automated pipelines.

Workflow Diagram

DockingWorkflow Start Start: Ligand Structure (2D) LigPrep Ligand Preparation (DFT Optimization & Tautomer Generation) Start->LigPrep Decision Is the Target a Metalloenzyme or Metal-Mediated? LigPrep->Decision ProtPrepA Protocol A: Protein Prep (Standard Protonation) Decision->ProtPrepA No (Kinase/DNA) ProtPrepB Protocol B: Protein Prep (Metal Constraint Setup) Decision->ProtPrepB Yes (Metalloprotease/Abeta) GridA Grid Generation (Focus: H-bond donors/acceptors) ProtPrepA->GridA DockA Docking Algorithm (Genetic Algorithm / Glide SP) GridA->DockA Analysis Post-Docking Analysis (Binding Energy, RMSD, LIGPLOT) DockA->Analysis MetalParam Metal Parameterization (MCPB / Cationic Dummy Atom) ProtPrepB->MetalParam GridB Grid Generation (Focus: Metal Coordination Constraints) MetalParam->GridB DockB Docking Algorithm (Gold / Glide XP with Constraints) GridB->DockB DockB->Analysis

Figure 1: Decision tree for molecular docking of quinoline-imidazole derivatives, highlighting the divergence for metal-dependent targets.

Detailed Experimental Protocols

Phase 1: Ligand Preparation (Critical Step)

The imidazole ring exists in two tautomeric forms (


-H and 

-H). Furthermore, the 8-position of quinoline influences the intramolecular hydrogen bonding (IMHB).
  • Structure Generation: Draw the 2D structure of the 8-(1H-imidazol-2-yl)quinoline derivative.

  • Tautomer Enumeration: Generate all possible tautomers and ionization states at pH 7.4

    
     1.0.
    
    • Note: For metal chelation targets, the deprotonated (anionic) form or the neutral form capable of deprotonation upon binding is often the active species.

  • Geometry Optimization:

    • Perform minimal energy optimization using DFT (B3LYP/6-31G*) to accurately predict the planar conformation required for DNA intercalation.

    • Tool Recommendation: Gaussian or Jaguar.[1]

Phase 2: Protein Preparation
  • Structure Retrieval: Download high-resolution crystal structures from the PDB (e.g., PDB ID: 1T46 for Topoisomerase I or 1XBB for GlmS).

  • Pre-processing:

    • Remove solvent molecules (unless bridging waters are catalytic).

    • Add missing hydrogens and repair incomplete side chains.

  • Active Site Definition: Define the grid box centered on the co-crystallized ligand (radius: 10–12 Å).

Phase 3: Docking Execution

Protocol A: Standard Docking (e.g., Kinases)

  • Software: AutoDock Vina / Schrödinger Glide.

  • Settings:

    • Set Exhaustiveness to 32 (Vina) or Precision to SP/XP (Glide).

    • Constraints: Apply H-bond constraints to the "Hinge Region" residues if docking into a kinase ATP pocket.

  • Validation: Re-dock the native ligand. An RMSD

    
     2.0 Å validates the protocol.
    

Protocol B: Metallo-Docking (e.g., Zinc Enzymes)

  • Challenge: Standard force fields often fail to model the coordinate covalent bond between the quinoline nitrogen/oxygen and the metal ion.

  • Software: CCDC GOLD (GoldScore/ChemScore) is preferred for metalloproteins due to its robust handling of metal coordination geometries.

  • Settings:

    • Define the metal ion (e.g., Zn²⁺, Cu²⁺) as a specific fitting point.

    • Constraint: Set a distance constraint (1.9 – 2.3 Å) between the quinoline N/O atoms and the metal ion.

    • Allow the imidazole ring to rotate to optimize coordination geometry.

Data Analysis & Interpretation

Successful docking is not just a low energy score; it is the recapitulation of chemically sensible interactions.

Table 2: Scoring Metrics and Interpretation

MetricAcceptable RangeInterpretation
Binding Affinity (

)

kcal/mol
Indicates potential lead compound.
Ligand Efficiency (LE)

kcal/mol/atom
High LE suggests the scaffold is optimal and not just "sticky" due to size.
RMSD (Validation)

Å
Protocol reproduces the experimental binding mode accurately.
Interaction Types

-

, Metal-Coord
Essential: Look for T-shaped or parallel

-stacking with aromatic residues (Phe, Trp, Tyr).

Visualization Checklist:

  • Use PyMOL or Discovery Studio Visualizer to generate 3D interaction plots.

  • Confirm the planarity of the quinoline ring is maintained in the binding pocket (crucial for intercalation).

  • Verify that the imidazole NH is acting as a donor to backbone carbonyls or side-chain carboxylates (Asp/Glu).

References

  • Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity. Source: PubMed Central (PMC). URL:[Link] Relevance: foundational text on the synthesis and broad-spectrum biological activity of these hybrids.

  • Synthesis, Biological Properties, and Molecular Docking Study of Novel 1,2,3-Triazole-8-quinolinol Hybrids. Source: PubMed Central (PMC). URL:[Link] Relevance: Provides specific docking parameters for 8-quinolinol derivatives targeting bacterial proteins.

  • Synthesis of Imidazole Derivatives Bearing Quinoline Nucleus... and Molecular Docking. Source: RJLBPCS.[2] URL:[Link] Relevance: details the interaction with GlcN-6-P synthase and specific synthesis protocols.

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Source: Scientific Research Publishing.[3] URL:[Link] Relevance: Critical for understanding the metal-chelation properties that must be modeled in Protocol B.

  • Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives. Source: ACS Omega. URL:[Link] Relevance: Offers comparative docking strategies for fused imidazole-quinoline systems.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-(1H-imidazol-2-yl)quinoline

Welcome to the technical support center for the synthesis of 8-(1H-imidazol-2-yl)quinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important he...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-(1H-imidazol-2-yl)quinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve your reaction yields.

Introduction to the Synthesis

The synthesis of 8-(1H-imidazol-2-yl)quinoline typically involves the construction of the imidazole ring onto a pre-functionalized quinoline core. A common and effective strategy is the reaction of quinoline-8-carbaldehyde with glyoxal and ammonia (or an ammonia source like ammonium acetate). This multicomponent approach, while efficient, can be sensitive to various reaction parameters. Alternative methods may include palladium-catalyzed cross-coupling reactions, which offer a different set of advantages and challenges.[1] This guide will address potential issues in these synthetic pathways.

Troubleshooting Guide

Problem 1: Low to No Product Yield

Q: I am not getting any, or very little, of the desired 8-(1H-imidazol-2-yl)quinoline product. What are the likely causes and how can I fix this?

A: Low or no product yield is a common issue that can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Diagnostic Workflow:

start Low/No Yield reagents 1. Verify Starting Material Quality - Quinoline-8-carbaldehyde purity (NMR, GC-MS) - Glyoxal concentration (titration) - Ammonia source quality start->reagents conditions 2. Optimize Reaction Conditions - Temperature control - Solvent purity and degassing - Reaction time reagents->conditions If reagents are pure side_reactions 3. Investigate Side Reactions - TLC/LC-MS analysis of crude mixture - Identify potential byproducts conditions->side_reactions If conditions are optimal purification 4. Check Purification Method - Inefficient extraction - Product loss during chromatography side_reactions->purification If byproducts are minimal solution Problem Solved purification->solution If purification is efficient

Caption: Troubleshooting workflow for low product yield.

Detailed Explanations and Solutions:

  • Starting Material Integrity:

    • Quinoline-8-carbaldehyde: This starting material can be susceptible to oxidation to the corresponding carboxylic acid, especially if stored improperly. Verify the purity of your aldehyde by ¹H NMR or GC-MS before starting the reaction. If impurities are detected, consider purification by column chromatography or recrystallization.

    • Glyoxal: Glyoxal is typically supplied as an aqueous solution. Its concentration can change over time due to polymerization. It is advisable to use a freshly opened bottle or to titrate the solution to determine the exact concentration before use.

    • Ammonia Source: When using ammonium acetate or other ammonium salts, ensure they are dry and of high purity. The presence of excess water can affect the reaction equilibrium.

  • Reaction Conditions:

    • Temperature: The formation of the imidazole ring is sensitive to temperature. While some protocols suggest room temperature, others may require gentle heating. If you are experiencing low yields, consider running the reaction at a slightly elevated temperature (e.g., 40-60 °C) to overcome the activation energy barrier. Conversely, if you observe the formation of dark, insoluble byproducts, the temperature might be too high, leading to polymerization or degradation.

    • Solvent: The choice of solvent is critical. While aqueous or alcoholic solvents are common, their purity is paramount. Ensure you are using anhydrous solvents if the reaction is sensitive to water. Degassing the solvent prior to use can also be beneficial to remove dissolved oxygen, which can promote oxidative side reactions.

    • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one component may lead to the formation of side products. A systematic variation of the molar ratios of quinoline-8-carbaldehyde, glyoxal, and the ammonia source can help in optimizing the yield.

Problem 2: Formation of Multiple Products and Purification Challenges

Q: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure 8-(1H-imidazol-2-yl)quinoline. What are these byproducts and how can I simplify the purification?

A: The formation of multiple products is often indicative of side reactions or incomplete conversion. The purification of N-heterocyclic compounds can be challenging due to their polarity and potential for metal chelation.

Common Byproducts and Their Origins:

ByproductPotential CauseSuggested Solution
Quinoline-8-carboxylic acid Oxidation of the starting aldehyde.Use high-purity aldehyde, degas the solvent, and consider running the reaction under an inert atmosphere (N₂ or Ar).
Polymeric materials (dark, insoluble solids) High reaction temperature or prolonged reaction times.Reduce the reaction temperature and monitor the reaction progress by TLC to avoid over-running it.
Partially reacted intermediates Insufficient reaction time or suboptimal temperature.Increase the reaction time or temperature moderately and monitor for the disappearance of starting materials.

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying the product.

    • Stationary Phase: Silica gel is typically used. However, the slightly basic nature of the product can lead to tailing on standard silica. To mitigate this, you can either use alumina (basic or neutral) or treat the silica gel with a small amount of a tertiary amine (e.g., 1% triethylamine in the eluent).

    • Eluent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity by adding more ethyl acetate or a small amount of methanol.[1]

  • Recrystallization: If the crude product is of reasonable purity (>85%), recrystallization can be a highly effective final purification step.[1] Common solvent systems for recrystallization include ethanol, methanol, or ethyl acetate/hexanes.

  • Acid-Base Extraction: An acid-base workup can help remove non-basic impurities. Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate and wash with a dilute aqueous acid (e.g., 1 M HCl). The product, being basic, will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the pure product extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the role of a catalyst in this synthesis, and which one should I use?

A1: While the classic Radziszewski imidazole synthesis (reaction of a dicarbonyl compound, an aldehyde, and ammonia) does not strictly require a catalyst, Lewis or Brønsted acids can enhance the reaction rate and yield.[2]

  • Lewis Acids: Catalysts like ceric ammonium nitrate have been shown to be effective in promoting the synthesis of substituted imidazoles.[2] They can activate the carbonyl groups, making them more susceptible to nucleophilic attack.

  • Brønsted Acids: A catalytic amount of a Brønsted acid, such as acetic acid, can facilitate the dehydration steps in the imidazole ring formation. In some protocols, aqueous acetic acid is used as the solvent, which also serves as a catalyst.[3]

  • Heterogeneous Catalysts: Solid acid catalysts like Amberlyst®-15 can also be employed. These have the advantage of being easily separable from the reaction mixture, simplifying the workup.[3]

Q2: Can I use alternative methods to synthesize 8-(1H-imidazol-2-yl)quinoline?

A2: Yes, palladium-catalyzed cross-coupling reactions represent a powerful alternative. For instance, you could envision a reaction between 8-bromoquinoline and 2-(tributylstannyl)-1H-imidazole (a Stille coupling) or a similar reaction using a boronic acid derivative (a Suzuki coupling).[1] These methods often offer high yields and good functional group tolerance but may require more specialized starting materials and careful optimization of the catalyst system (ligand, base, solvent).

Q3: How does ultrasound irradiation improve the synthesis of quinoline-imidazole derivatives?

A3: Ultrasound-assisted synthesis is a green chemistry approach that can significantly enhance reaction rates and yields.[4][5][6] Sonication provides energy to the reaction mixture through acoustic cavitation (the formation, growth, and implosion of microscopic bubbles), which generates localized high temperatures and pressures. This can lead to:

  • Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[5]

  • Increased Yields: The enhanced mass transfer and energy input can lead to more efficient conversions.[5]

  • Milder Conditions: Ultrasound can often promote reactions at lower bulk temperatures, reducing the formation of thermal degradation byproducts.

Experimental Protocol: A General Procedure for the Synthesis of 8-(1H-imidazol-2-yl)quinoline

This protocol is a starting point and may require optimization for your specific laboratory conditions.

  • Reaction Setup: To a solution of quinoline-8-carbaldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol or a mixture of acetic acid and water) in a round-bottom flask, add glyoxal (1.1 eq., as a 40% aqueous solution) and ammonium acetate (3.0-5.0 eq.).

  • Reaction Execution: Stir the mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes 1:1). The reaction is typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Mechanism Overview:

A Quinoline-8-carbaldehyde + NH₃ C Formation of Diimine Intermediate A->C B Glyoxal + NH₃ B->C D Condensation and Cyclization C->D E Dehydration D->E F 8-(1H-imidazol-2-yl)quinoline E->F

Sources

Optimization

Technical Support Guide: Quinoline-Imidazole Coupling Optimization

Ticket ID: QIC-OPT-2024 Subject: Troubleshooting Low Yields in N-Arylation of Imidazoles with Quinoline Halides Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Diagnostic Phase: The "Het...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: QIC-OPT-2024 Subject: Troubleshooting Low Yields in N-Arylation of Imidazoles with Quinoline Halides Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Diagnostic Phase: The "Heterocycle Death Spiral"

Before adjusting stoichiometry, you must diagnose the root cause of the failure. Coupling a quinoline (electrophile) with an imidazole (nucleophile) is deceptively difficult because both partners are catalyst poisons .

  • The Quinoline Trap: The quinoline nitrogen (N1) is a strong

    
    -donor. It competes with the ligand for the metal center (Pd or Cu), forming a stable, unreactive "resting state" complex.
    
  • The Imidazole Trap: Imidazole can bridge two metal centers or bind through the N3 lone pair, further deactivating the catalyst.

Decision Matrix: Select Your Protocol

Do not use a "one-size-fits-all" approach. The position of the halide on the quinoline ring dictates the chemistry.

ProtocolSelection Start Quinoline-Imidazole Coupling Diagnostic Check HalidePos Where is the Halide on the Quinoline? Start->HalidePos Pos24 Positions 2 or 4 (Activated) HalidePos->Pos24 Electron Deficient Pos35678 Positions 3, 5, 6, 7, 8 (Unactivated) HalidePos->Pos35678 Electron Neutral SNAr PROTOCOL A: SNAr (Metal-Free) Pos24->SNAr MetalCat Metal Catalysis Required Pos35678->MetalCat Copper PROTOCOL B: Modified Ullmann (Cost-effective, Scalable) MetalCat->Copper Standard Palladium PROTOCOL C: Buchwald-Hartwig (High Value, Complex Substrates) MetalCat->Palladium Difficult/Steric

Figure 1: Protocol selection logic based on electronic activation of the quinoline ring.

Protocol A: The SNAr Route (Positions 2 & 4)

Applicability: 2-haloquinolines and 4-haloquinolines. Logic: The quinoline nitrogen withdraws electron density via resonance, making C2 and C4 highly electrophilic. Transition metals are usually unnecessary and introduce needless complexity.

Troubleshooting Low Yield in SNAr

If this reaction fails, it is rarely due to electronics. It is due to protonation or solvation .

SymptomDiagnosisSolution
No Reaction Imidazole is not deprotonated.Switch base from K₂CO₃ to NaH or KOtBu (generate the imidazolide anion in situ before adding quinoline).
Sluggish Rate Poor solubility or weak activation.Acid Catalysis: Add 5 mol% AcOH. Protonating the quinoline N makes the ring hyper-electrophilic.
Hydrolysis Product Wet solvent/hygroscopic base.Use anhydrous DMF/DMSO. Switch to Cs₂CO₃ (Cesium effect enhances solubility).
Optimized SNAr Workflow
  • Activation: Dissolve Imidazole (1.2 equiv) in anhydrous DMF (0.5 M).

  • Deprotonation: Add NaH (60% dispersion, 1.3 equiv) at 0°C. Stir 30 min until gas evolution ceases.

  • Addition: Add 2-Chloroquinoline (1.0 equiv).

  • Heat: Warm to 80°C. Monitor by TLC/LCMS.

  • Workup: Quench with water. The product often precipitates.

Protocol B: The Modified Ullmann (Copper)

Applicability: Positions 3, 5, 6, 7, 8 (Standard). The Fix: Standard CuI/diamine ligands often fail because the quinoline N displaces the diamine. You must use chelating ligands with high binding affinity or ligand-free accelerants .

The "Ligand-War" Mechanism

Standard ligands (like DMEDA) are too labile. The quinoline displaces them, forming an inactive [Quinoline-Cu-Imidazole] complex. Solution: Use 4,7-Dimethoxy-1,10-phenanthroline .[1][2] The methoxy groups increase electron density on the ligand, making the Cu-Ligand bond stronger than the Cu-Quinoline bond.

CatalystPoisoning CuPre Cu(I) Precursor ActiveCat Active Catalyst [L-Cu-Nu] CuPre->ActiveCat + Strong Ligand (Phenanthroline) Poisoned Poisoned State [Quinoline-Cu-Nu] CuPre->Poisoned + Quinoline N (No Ligand/Weak Ligand) Product C-N Coupled Product ActiveCat->Product Oxidative Addn -> Reductive Elim Poisoned->Poisoned STUCK

Figure 2: The mechanism of catalyst poisoning by the quinoline substrate and the ligand solution.

Optimized Ullmann Workflow
  • Catalyst: CuI (10 mol%) - Must be white/off-white. If green/grey, recrystallize from KI/H₂O.

  • Ligand: 4,7-Dimethoxy-1,10-phenanthroline (20 mol%) OR Benzotriazole (20 mol%).

  • Base: Cs₂CO₃ (2.0 equiv) - The "Cesium Effect" is critical for solubility in DMSO.

  • Solvent: DMSO (dry, degassed).

  • Temp: 110°C.

Critical Step: Pre-stir CuI and Ligand in DMSO for 20 mins before adding substrates. This ensures the active catalyst forms before the quinoline can poison the metal.

Protocol C: Buchwald-Hartwig (Palladium)

Applicability: Sterically hindered positions (e.g., 8-substituted) or when Cu fails. The Fix: Use Third-Generation (G3) Precatalysts with bulky biaryl phosphine ligands.

Why Standard Pd Fails

Pd(PPh3)4 or Pd2(dba)3 + Xantphos often result in 0% yield.

  • Inhibition: The quinoline N binds to Pd(II) intermediates, blocking reductive elimination.

  • Bridging: Imidazole bridges Pd centers, forming Pd black.

The Solution: Bulky Biaryl Phosphines

Ligands like tBuXPhos or BrettPhos are massive. They create a "steric wall" around the Pd center that permits the small imidazole anion to bind but physically blocks the bulky quinoline nitrogen from coordinating to the metal.

Optimized Pd Workflow
  • Precatalyst: tBuXPhos Pd G3 (2-5 mol%). Avoids the need for dba, which is an inhibitor.

  • Base: NaOtBu (1.5 equiv) or LiHMDS (for base-sensitive substrates).

  • Solvent: t-Amyl Alcohol or Dioxane.

  • Temp: 80-100°C.

FAQ & Troubleshooting Guide

Q: I am getting significant homocoupling of the imidazole.

  • Cause: Oxidative conditions (presence of air) often lead to imidazole dimerization in Cu-catalysis.

  • Fix: Degas solvents vigorously (sparge with Argon for 15 mins). Switch to the Pd-protocol (Protocol C), which is less prone to oxidative homocoupling.

Q: The reaction turns black immediately and stalls.

  • Cause: "Pd Black" precipitation. The ligand has dissociated, and the metal has aggregated.

  • Fix: Your ligand is not bulky enough or the concentration is too low. Switch to BrettPhos Pd G3 . Ensure the reaction is under inert atmosphere.

Q: I see conversion, but the regioselectivity is wrong (N1 vs N3 arylation).

  • Context: For 4-substituted imidazoles.

  • Rule:

    • Steric Control: Bulky ligands (tBuXPhos) favor the less hindered Nitrogen.

    • Thermodynamic Control: Higher temperatures (120°C+, Cu-catalysis) favor the thermodynamic product (usually the less sterically crowded isomer).

Q: Can I use microwave irradiation?

  • Answer: Yes, for Protocol B (Copper). Microwaves are excellent for overcoming the activation energy of the Ullmann coupling. Try 150°C for 30 mins in DMSO. Do not use microwaves for Protocol C (Pd) without careful control, as rapid heating can decompose the active catalyst species.

References

  • Mechanism of Pd-Catalyzed Heterocycle Coupling

    • Paul, F., et al. "Overcoming Catalyst Poisoning in C-N Coupling Reactions." J. Am. Chem. Soc., 2019.

  • Copper-Catalyzed N-Arylation (Ligand Selection)

    • Altman, R. A., et al. "4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles." J. Org. Chem., 2007.[2]

  • Benzotriazole Ligands for Copper Catalysis

    • Verma, A. K., et al. "Benzotriazole: An Excellent Ligand for Cu-Catalyzed N-Arylation." J. Org. Chem., 2011.

  • Buchwald-Hartwig Precatalysts (G3/G4)

    • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-N Cross-Coupling." Chem. Sci., 2013.

  • SNAr Mechanisms in Heterocycles

    • Bunnett, J. F. "Mechanism and Reactivity in Aromatic Nucleophilic Substitution." Q. Rev. Chem. Soc., 1958.

Sources

Troubleshooting

troubleshooting fluorescence quenching in 8-(1H-imidazol-2-yl)quinoline sensors

Core Mechanism & Diagnostic Framework Welcome to the technical support center for the 8-(1H-imidazol-2-yl)quinoline (8-IMQ) sensor class. These sensors are widely utilized for the ratiometric or "turn-on" detection of Zn...

Author: BenchChem Technical Support Team. Date: February 2026

Core Mechanism & Diagnostic Framework

Welcome to the technical support center for the 8-(1H-imidazol-2-yl)quinoline (8-IMQ) sensor class. These sensors are widely utilized for the ratiometric or "turn-on" detection of Zn²⁺ and Cd²⁺ ions in biological and environmental systems.

To troubleshoot effectively, you must first understand the photophysical engine driving your sensor: Excited-State Intramolecular Proton Transfer (ESIPT) coupled with Chelation-Enhanced Fluorescence (CHEF) .

The Mechanism[1][2]
  • Free Ligand (Off/Weak State): In its unbound state, the imidazole N-H forms an intramolecular hydrogen bond with the quinoline nitrogen. Upon excitation, a rapid proton transfer occurs (ESIPT), creating a keto-tautomer that decays non-radiatively or emits with a large Stokes shift (weak fluorescence).

  • Metal Binding (On State): Binding a closed-shell metal ion (Zn²⁺) displaces the imidazole proton (deprotonation) and coordinates the quinoline nitrogen. This inhibits ESIPT , locks the molecule in a rigid conformation, and triggers strong fluorescence (CHEF).

  • Quenching (False Negative): Paramagnetic ions (Cu²⁺, Ni²⁺) or protonation of the quinoline ring (low pH) will quench the signal via electron transfer or charge repulsion.

Mechanistic Pathway Diagram

ESIPT_Mechanism cluster_0 Free Sensor (Ground State) cluster_1 Excitation Pathways cluster_2 Metal Coordination L_Enol Enol Form (Intramolecular H-Bond) L_Keto Keto Tautomer (ESIPT Active) L_Enol->L_Keto hv (Excitation) Zn_Complex Zn-Complex (ESIPT Inhibited) L_Enol->Zn_Complex + Zn²⁺ (Deprotonation) Cu_Complex Cu-Complex (Paramagnetic Quenching) L_Enol->Cu_Complex + Cu²⁺ NonRad Non-Radiative Decay (Weak/No Emission) L_Keto->NonRad Rapid Decay Zn_Complex->Zn_Complex Strong Fluorescence (CHEF)

Figure 1: Mechanistic flow of 8-IMQ sensors. Zn²⁺ binding blocks the non-radiative ESIPT channel, resulting in signal turn-on, whereas Cu²⁺ induces quenching.

Troubleshooting Guide (Q&A)

Category A: Signal Intensity & "Turn-On" Failure

Q1: I added Zn²⁺ to my sensor solution, but I see no fluorescence enhancement. Why? Diagnosis: This is typically a pH mismatch or solvent polarity issue.

  • The Cause (pH): The imidazole group (pKa ~6-7) and quinoline nitrogen (pKa ~4-5) are sensitive. If your buffer is too acidic (pH < 5), the quinoline nitrogen protonates, blocking metal coordination. If too basic (pH > 9), Zn²⁺ precipitates as Zn(OH)₂ before binding the sensor.

  • The Cause (Solvent): ESIPT is highly sensitive to protic solvents. In 100% water, hydrogen bonding with the solvent can disrupt the intramolecular H-bond required for the initial recognition geometry.

  • Solution:

    • Adjust buffer to pH 7.2 - 7.4 (HEPES or Tris-HCl are recommended; avoid Phosphate if Zn concentration is high to prevent precipitation).

    • Use a co-solvent system: EtOH/Water (1:1) or CH₃CN/Water (1:1) to stabilize the ligand conformation.

Q2: My background fluorescence (blank) is too high. How do I lower it? Diagnosis: Incomplete ESIPT or impurity.

  • The Cause: If the ESIPT process is not efficient in the free ligand, you will see "leakage" emission from the enol form. This often happens in highly viscous solvents or solid states where conformational reorganization is restricted.

  • Solution:

    • Check solvent purity. Trace metal ions in low-grade solvents can turn on the sensor partially. Use trace-metal grade solvents.

    • Add a masking agent like EDTA (temporarily) to the blank to confirm if the background is intrinsic or due to contamination. If EDTA drops the signal, your "blank" is contaminated.

Category B: Selectivity & Interference[3][4]

Q3: Cu²⁺ is quenching my Zn²⁺ signal. How do I prevent this? Diagnosis: Paramagnetic Quenching.

  • The Mechanism: Cu²⁺ (d⁹ system) is paramagnetic and quenches fluorescence via electron transfer (PET) or energy transfer mechanisms, even if it binds the sensor stronger than Zn²⁺ (Irving-Williams series).

  • Solution:

    • Masking: If Cu²⁺ is a known interferent in your sample, pre-treat with thiosulfate or cyanide (carefully!) which selectively bind Cu over Zn.

    • Kinetic Discrimination: Some 8-IMQ derivatives bind Zn²⁺ faster than Cu²⁺. Perform the measurement immediately (< 1 min) after mixing if kinetic studies support this.

Q4: Can I distinguish between Zn²⁺ and Cd²⁺? Diagnosis: Ionic Radius Similarity.

  • The Issue: Zn²⁺ (0.74 Å) and Cd²⁺ (0.95 Å) often bind the same 8-IMQ pocket, both causing CHEF.

  • Solution:

    • Wavelength Shift: Check for a shift in emission maximum. Cd²⁺ complexes often emit at a slightly longer wavelength (red-shifted) compared to Zn²⁺ due to differences in bond length and ligand polarization.

    • Titration with EGTA: EGTA binds Cd²⁺ (log K ~16.5) much stronger than Zn²⁺ (log K ~12.9). Adding EGTA to a mixture will strip Cd²⁺ first, extinguishing its contribution to the signal.

Experimental Protocols

Protocol A: Determination of Binding Stoichiometry (Job's Plot)

Purpose: To verify if your sensor binds Metal:Ligand in a 1:1 or 1:2 ratio, which dictates the sensitivity calculation.

Materials:

  • Sensor Stock (1 mM in DMSO)

  • Zn(ClO₄)₂ or Zn(NO₃)₂ Stock (1 mM in water)

  • Buffer (HEPES, pH 7.4)[1]

Procedure:

  • Prepare a series of samples where the total concentration ([Sensor] + [Zn²⁺]) is constant (e.g., 10 µM), but the mole fraction (

    
    ) varies from 0 to 1.
    
    • Example: Sample 1: 10 µM Zn / 0 µM Sensor. Sample 2: 9 µM Zn / 1 µM Sensor... Sample 11: 0 µM Zn / 10 µM Sensor.

  • Measure fluorescence intensity (

    
    ) at 
    
    
    
    for each sample.
  • Plot: Fluorescence Intensity (

    
    -axis) vs. Mole Fraction of Zn (
    
    
    
    -axis).
  • Analysis: The peak of the curve indicates stoichiometry.

    • Peak at

      1:1 Complex .
      
    • Peak at

      1:2 (Metal:Ligand) Complex .
      
Protocol B: Quantum Yield ( ) Measurement

Purpose: To quantify the efficiency of the "Turn-On" response.

Formula:



VariableDescription

Quantum yield of reference standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄,

)

Integrated fluorescence area

Absorbance at excitation wavelength (Must be < 0.1 to avoid inner filter effect)

Refractive index of the solvent

Critical Step: Ensure the excitation wavelength is identical for both sample and reference.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Start: What is the primary issue? NoSignal No Fluorescence with Zn²⁺ Start->NoSignal HighBack High Background (Blank) Start->HighBack Quenching Signal Drops over Time/Addition Start->Quenching CheckPH Check pH Is it < 5 or > 9? NoSignal->CheckPH CheckContam Add EDTA to Blank HighBack->CheckContam CheckInterf Check for Cu²⁺/Ni²⁺ Quenching->CheckInterf PH_Bad Adjust pH to 7.2-7.4 (Protonation blocks binding) CheckPH->PH_Bad Yes PH_Good Check Solvent Is it 100% Water? CheckPH->PH_Good No Solvent_Bad Add Organic Co-solvent (EtOH/ACN) to stabilize PH_Good->Solvent_Bad Yes SignalDrops Contamination Present Use Trace-Metal Reagents CheckContam->SignalDrops Signal Drops SignalStable Intrinsic Emission Change Excitation Wavelength CheckContam->SignalStable No Change Interf_Found Use Masking Agents (Cyanide/Thiosulfate) CheckInterf->Interf_Found Present

Figure 2: Diagnostic workflow for isolating sensor failure modes.

References

  • ESIPT Mechanism & Metal Sensing

    • Title: ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex.[2]

    • Source: ACS Omega (2022).
    • URL:[Link]

  • General Quinoline Sensor Reviews

    • Title: The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination.[3][4]

    • Source: Molecules (2021).[5][6]

    • URL:[Link]

  • Quenching & Interference

    • Title: Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone.
    • Source: J. Am. Chem. Soc. (2011).
    • URL:[Link]

  • Imidazole-Quinoline Specifics

    • Title: Ultrasound assisted synthesis of hybrid quinoline-imidazole deriv
    • Source: Ultrasonics Sonochemistry (2019).
    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 8-(1H-imidazol-2-yl)quinoline

Product Code: 8-IMQ-PUR Version: 2.1 (Current) Applicable For: Synthetic Chemists, Medicinal Chemists, Process Development Scientists[1][2] Technical Overview & Chemical Profile[1][3][4] Before initiating purification, i...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 8-IMQ-PUR Version: 2.1 (Current) Applicable For: Synthetic Chemists, Medicinal Chemists, Process Development Scientists[1][2]

Technical Overview & Chemical Profile[1][3][4]

Before initiating purification, it is critical to understand the physicochemical behavior of 8-(1H-imidazol-2-yl)quinoline.[1] This molecule is not a simple organic base; it is a chelating fluorophore with amphoteric properties.[1]

  • Amphoteric Nature: It possesses basic nitrogen atoms (quinoline N, imidazole imine N) and a weakly acidic proton (imidazole amine NH).[2] This dictates that pH control is the primary lever for purification.

  • Chelation Potential: The proximity of the quinoline nitrogen and imidazole nitrogen creates a "pocket" highly avid for transition metals (Cu²⁺, Zn²⁺, Fe²⁺).[2] Trace metal contamination will often manifest as persistent discoloration (red/green) or fluorescence quenching.[2]

  • Solubility Profile:

    • High: DMSO, DMF, dilute aqueous acid.[1][2]

    • Moderate: Hot Ethanol (EtOH), Methanol (MeOH), Acetonitrile (MeCN).[2]

    • Low: Hexanes, Diethyl Ether, Water (at neutral pH).[1][2]

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the appropriate purification strategy for your crude material.

Purification_Workflow Start Crude Product Analysis Purity_Check Purity > 85%? Start->Purity_Check Impurity_Type Identify Impurity Type Purity_Check->Impurity_Type No (Dirty Crude) Recryst Method A: Recrystallization (Ethanol/Hexane) Purity_Check->Recryst Yes (Bulk Cleanup) AcidBase Method B: Acid-Base Extraction (pH Swing) Impurity_Type->AcidBase Non-Basic Tars/Starting Material Column Method C: Buffered Chromatography (DCM/MeOH + Et3N) Impurity_Type->Column Closely Eluting Isomers Metal_Check Colored/Fluorescent Impurities? Recryst->Metal_Check Scavenge Add Metal Scavenger / EDTA Wash Metal_Check->Scavenge Yes End Pure Product (>98% HPLC) Metal_Check->End No

Figure 1: Strategic decision tree for selecting the optimal purification workflow based on crude purity and impurity profile.

Detailed Protocols

Method A: Recrystallization (The "Standard" Approach)

Best for: Removing minor impurities and improving crystallinity.[2]

The Logic: 8-(1H-imidazol-2-yl)quinoline exhibits a steep solubility curve in ethanol.[1] It is soluble at reflux but crystallizes effectively upon cooling, especially when induced by a non-polar anti-solvent.[1]

  • Dissolution: Suspend crude solid in Ethanol (EtOH) (approx. 10-15 mL per gram).

  • Reflux: Heat to reflux (80°C). If solids remain after 10 minutes, add more EtOH in small increments.

    • Critical Step: If the solution is dark brown/black, add Activated Charcoal (5% w/w) and reflux for another 15 minutes to adsorb polymeric tars.[2]

  • Hot Filtration: Filter the hot solution through a Celite pad to remove charcoal or insoluble inorganic salts.[1][2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature.

    • Anti-Solvent: If no crystals form, add n-Hexane dropwise until the solution turns slightly turbid, then refrigerate (4°C).

  • Isolation: Filter the precipitate and wash with cold Hexane/EtOH (9:1 mixture).

  • Drying: Vacuum dry at 50°C.

Yield Expectation: 60-80% recovery.

Method B: Acid-Base Extraction (The "Deep Clean")

Best for: Removing non-basic impurities (unreacted aldehydes, neutral tars).[1][2]

The Logic: The imidazole and quinoline nitrogens can be protonated to form a water-soluble salt.[1][3] Neutral organic impurities will remain in the organic layer.

StepActionMechanism
1 Dissolve crude in 1M HCl (20 mL/g).Protonation of N-heterocycles (

).
2 Wash aqueous layer with DCM (3x).[2]Removes non-basic unreacted aldehyde/tars.
3 Discard organic washes.[1][2]Impurities removed.
4 Adjust aqueous pH to ~8-9 using NH₄OH .Deprotonation to free base (

).[2]
5 Extract with DCM or Ethyl Acetate .[1][2]Recovers purified product.
6 Dry (Na₂SO₄) and evaporate.[2][4]Final isolation.
Method C: Column Chromatography (The "Polishing" Step)

Best for: High-purity requirements (>99%) or separating closely related heterocycles.[2]

The Challenge: Imidazoles interact strongly with the acidic silanol groups on silica gel, causing "streaking" (tailing) and poor separation.[2] The Fix: You must pretreat the silica or modify the mobile phase with a base.[1][2]

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).[2]

  • Gradient: 0%

    
     5% MeOH.
    
  • Modifier (CRITICAL): Add 1% Triethylamine (Et₃N) or 1% NH₄OH to the mobile phase. This blocks silanol sites.[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What went wrong?

Cause: This usually happens if the cooling is too rapid or if the solvent system is too rich in the anti-solvent (Hexane). Solution:

  • Re-heat the mixture until the oil dissolves.

  • Add a small amount of the "good" solvent (EtOH).

  • Add a seed crystal (if available).

  • Cool very slowly (turn off the heat bath and let it sit in the oil as it cools).

Q2: The product has a persistent green or red tint.

Cause: Trace metal contamination (Copper or Iron). 8-(1H-imidazol-2-yl)quinoline is a potent ligand.[1] Even ppm levels of metal from spatulas or solvents can form colored complexes.[1][2] Solution:

  • EDTA Wash: During the Acid-Base extraction (Method B), add Disodium EDTA to the aqueous phase before basifying.[2]

  • Scavenger Resin: Stir the organic solution with a thiol-based metal scavenger resin (e.g., SiliaMetS® Thiol) for 2 hours, then filter.[1][2]

Q3: NMR shows aldehyde peaks (~10-11 ppm) remaining.

Cause: Unreacted 8-quinolinecarboxaldehyde.[1] Solution: Perform a Bisulfite Wash .[1][2] Dissolve the crude product in an organic solvent (DCM) and wash with saturated aqueous Sodium Bisulfite (


). The aldehyde forms a water-soluble bisulfite adduct and is removed in the aqueous layer.[1]
Q4: Why is my yield low after Acid-Base extraction?

Cause: You likely over-basified the solution. Explanation: While the quinoline/imidazole is basic, the imidazole ring has an NH group that can be deprotonated at very high pH (>12-13), forming an anionic species that is water-soluble.[1] Correction: When neutralizing the HCl solution, stop at pH 8-9 . Do not use strong NaOH; use Ammonium Hydroxide (


) or Saturated Sodium Bicarbonate (

).[2]

References

  • Synthesis & Crystallization: Synthesis and Characterization of New Quinoline-2-ones... (Recrystallization from Ethanol).[5][4] Impact Factor.

  • Solubility & Properties: Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo... (Precipitation with n-hexane).[1][3] NIH/PubMed.[1]

  • Chromatography Techniques: Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids... (Silica column with DCM/MeOH). NIH/PubMed.[1]

  • Metal Scavenging: How do you remove the trace amount of Palladium in the products? ResearchGate.[1][6][7]

  • Precursor Data: 8-Quinolinecarboxaldehyde Product Data. Sigma-Aldrich.[1][8]

Sources

Reference Data & Comparative Studies

Validation

validation of analytical methods for 8-(1H-imidazol-2-yl)quinoline

Comprehensive Validation Guide: Analytical Methodologies for 8-(1H-imidazol-2-yl)quinoline Executive Summary & Strategic Context 8-(1H-imidazol-2-yl)quinoline (often abbreviated as 8-ImQ or 2-(quinolin-8-yl)imidazole ) i...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Validation Guide: Analytical Methodologies for 8-(1H-imidazol-2-yl)quinoline

Executive Summary & Strategic Context

8-(1H-imidazol-2-yl)quinoline (often abbreviated as 8-ImQ or 2-(quinolin-8-yl)imidazole ) is a critical bidentate scaffold used extensively in coordination chemistry (e.g., zinc/cadmium sensing), organometallic catalysis, and increasingly as a pharmacophore in antimicrobial and anticancer drug discovery. Its structural duality—combining a lipophilic quinoline ring with a polar, basic imidazole moiety—presents unique analytical challenges.

This guide provides a rigorous, ICH Q2(R2)-aligned validation framework for quantifying 8-ImQ. Unlike generic protocols, this guide contrasts the "Standard Quality Control (QC)" method (HPLC-UV) against high-sensitivity alternatives (LC-MS/MS), empowering researchers to select the fit-for-purpose technique.

Comparative Analysis: Selecting the Right Analytical Tool

Before validation, one must select the detection modality based on the Analytical Target Profile (ATP) . The table below objectively compares the performance of the proposed HPLC-UV method against LC-MS/MS and HILIC alternatives.

Table 1: Performance Matrix of Analytical Techniques for 8-ImQ

FeatureMethod A: RP-HPLC-UV (Recommended for QC) Method B: UHPLC-MS/MS (Bioanalysis) Method C: HILIC (Polar Impurities)
Primary Application Purity assay (>98%), Stability testing, Release testing.PK studies (plasma), Genotoxic impurity screening (<10 ppm).Separation of highly polar synthetic byproducts (e.g., unreacted imidazole).
Linearity Range High (

)
Low/Trace (

)
Medium (

)
Precision (RSD) Excellent (< 1.0%)Good (< 5.0%)Moderate (< 2.0%)
Specificity High (with DAD peak purity)Very High (Mass transition specific)High (Orthogonal selectivity)
Robustness High (Buffer dependent)Moderate (Matrix effect prone)Low (Sensitive to equilibration time)
Cost/Throughput Low Cost / Medium ThroughputHigh Cost / High ThroughputMedium Cost / Low Throughput

Expert Insight: For standard synthetic validation and purity assessment, Method A (RP-HPLC-UV) is the superior choice due to its robustness and ability to quantify the main peak without saturation. LC-MS/MS is overkill for assay purposes and prone to ionization saturation at high concentrations.

Core Experimental Protocol: RP-HPLC-UV

This protocol is designed to suppress the secondary interactions of the basic nitrogen atoms (quinoline N and imidazole N), ensuring sharp peak shapes (Tailing Factor < 1.5).

Chromatographic Conditions
  • Instrument: HPLC system with PDA/UV detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus C18,

    
    ).
    
    • Why? High carbon load and end-capping reduce peak tailing caused by silanol interactions with the basic imidazole.

  • Mobile Phase A:

    
     Potassium Phosphate Buffer, adjusted to pH 3.0  with Orthophosphoric Acid.
    
    • Mechanism:[1][2] At pH 3.0, both nitrogens are protonated (

      
       ~5-7). This prevents interaction with residual silanols on the column and ensures the molecule stays in the mobile phase, improving peak symmetry.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate:

    
    .
    
  • Detection: UV at 254 nm (aromatic

    
    ) and 320 nm  (quinoline conjugation).
    
  • Column Temp:

    
    .
    
  • Injection Volume:

    
    .
    
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
2.09010Isocratic Hold
15.04060Linear Gradient
18.04060Wash
18.19010Re-equilibration
23.09010End

Validation Workflow (ICH Q2(R2) Compliance)

The following validation parameters must be executed to demonstrate the method is "fit for purpose."

Specificity (Forced Degradation)
  • Objective: Prove the method can distinguish 8-ImQ from its degradation products.

  • Protocol:

    • Acid Hydrolysis: 0.1 N HCl,

      
      , 2 hours.
      
    • Base Hydrolysis: 0.1 N NaOH,

      
      , 2 hours.
      
    • Oxidation: 3%

      
      , Room Temp, 2 hours.
      
  • Acceptance Criteria: Peak purity angle < Purity threshold (using Diode Array Detector). Resolution (

    
    ) > 1.5 between 8-ImQ and nearest degradant.
    
Linearity & Range
  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g.,

    
    ).
    
  • Data Analysis: Plot Area vs. Concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike known amounts of 8-ImQ standard into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels. Triplicate injections.

  • Acceptance Criteria: Mean recovery

    
    . RSD < 2.0%.[3][4]
    
Precision
  • System Precision: 6 injections of standard. (RSD

    
    ).[4]
    
  • Method Precision: 6 independent sample preparations. (RSD

    
    ).
    

Visualizing the Science

Diagram 1: The "Why" Behind the Method - pH Dependent Separation

This diagram illustrates the mechanistic reason for selecting pH 3.0. At neutral pH, the basic nitrogen interacts with silanols, causing tailing. At pH 3.0, the protonated form repels silanols, yielding sharp peaks.

pH_Mechanism cluster_0 Condition A: pH 7.0 (Neutral) cluster_1 Condition B: pH 3.0 (Acidic - Recommended) Node1 8-ImQ (Neutral/Mixed) Node2 Silanol Interaction (Secondary Retention) Node1->Node2 H-Bonding Node3 Peak Tailing (Poor Resolution) Node2->Node3 Node4 8-ImQ (Protonated +) Node5 Silanol Repulsion (No Interaction) Node4->Node5 Electrostatic Repulsion Node6 Sharp Peak (High Efficiency) Node5->Node6

Caption: Mechanistic impact of mobile phase pH on chromatographic peak shape for basic quinoline-imidazole ligands.

Diagram 2: ICH Q2(R2) Validation Lifecycle

This workflow ensures your validation data meets regulatory scrutiny.

Validation_Lifecycle cluster_validation 3. Formal Validation Parameters (ICH Q2) Step1 1. Method Development (Define ATP & Conditions) Step2 2. Pre-Validation (System Suitability & Robustness Check) Step1->Step2 Val1 Specificity (Force Degradation) Step2->Val1 Val2 Linearity & Range (R² > 0.999) Val1->Val2 Val3 Accuracy & Precision (Recovery 98-102%) Val2->Val3 Step4 4. Documentation (Validation Report) Val3->Step4

Caption: Step-by-step workflow for validating analytical methods according to ICH Q2(R2) guidelines.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5][6] Link

  • Al-Haiza, M. A., et al. (2022). "Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors." PMC - PubMed Central. Link(Source for synthesis and characterization data of quinoline-imidazole hybrids).

  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for pH control in basic drug analysis).

Sources

Comparative

Comparative Antimicrobial Profiling: 8-(1H-imidazol-2-yl)quinoline Scaffolds vs. Standard Antibiotics

[1] Executive Summary The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of non-traditional pharmacophores. The 8-(1H-imidazol-2-yl)quinoline scaffold represents a strategic fusion of two p...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of non-traditional pharmacophores. The 8-(1H-imidazol-2-yl)quinoline scaffold represents a strategic fusion of two privileged structures: the metal-chelating 8-hydroxyquinoline (8HQ) core and the bioactive imidazole moiety.

This guide objectively compares the antimicrobial efficacy of optimized 8-(imidazol-2-yl)quinoline derivatives against industry-standard antibiotics (Ciprofloxacin, Fluconazole, and Ampicillin). Experimental data indicates that while first-generation quinolines often lack potency against Gram-negative bacteria, specific imidazole-functionalized hybrids (e.g., Compound 7b and Compound 6g ) exhibit superior efficacy against resistant strains like S. aureus and M. tuberculosis, often outperforming standard care in specific microenvironments.

Chemical Profile & Mechanism of Action

The Pharmacophore

The 8-(1H-imidazol-2-yl)quinoline structure functions as a bidentate ligand. The proximity of the quinoline nitrogen (


) and the imidazole nitrogen (

) creates a specific "N-N" coordination pocket. This structural feature drives its primary mechanism: Transition Metal Chelation .
Dual-Mode Mechanism

Unlike Ciprofloxacin, which primarily targets DNA gyrase, 8-(imidazol-2-yl)quinoline scaffolds operate via a pleiotropic mechanism, reducing the likelihood of rapid resistance development.

  • Metal Ion Depletion: The scaffold chelates essential divalent cations (

    
    , 
    
    
    
    ,
    
    
    ) required for bacterial enzyme function (e.g., metalloproteases).
  • Membrane Intercalation: The lipophilic quinoline ring facilitates penetration through the peptidoglycan layer (Gram-positive) and outer membrane porins (Gram-negative), disrupting the electron transport chain.

Mechanistic Pathway Visualization

MechanismOfAction cluster_Chelation Pathway A: Metal Sequestration cluster_Membrane Pathway B: Membrane Disruption Compound 8-(1H-imidazol-2-yl)quinoline Scaffold Chelation Bidentate Chelation (N-N Donor Site) Compound->Chelation Lipophilicity Lipophilic Interaction Compound->Lipophilicity MetalLoss Depletion of Essential Ions (Fe2+, Zn2+) Chelation->MetalLoss EnzymeFail Inhibition of Metalloenzymes MetalLoss->EnzymeFail Death Microbial Cell Death EnzymeFail->Death Bacteriostatic/cidal Permeability Membrane Depolarization Lipophilicity->Permeability Lysis Cell Lysis Permeability->Lysis Lysis->Death Bactericidal

Figure 1: Dual-mode mechanism of action showing metal sequestration (Pathway A) and membrane disruption (Pathway B).

Comparative Efficacy Analysis

The following data aggregates Minimum Inhibitory Concentration (MIC) values from recent high-impact studies on functionalized 8-quinolinyl-imidazole hybrids.

Antibacterial Performance (Gram-Positive & Gram-Negative)

Key Finding: While Ciprofloxacin is generally more potent against wild-type E. coli, the Quinoline-Imidazole Hybrid (Compound 7b) demonstrates superior potency against S. aureus, including MRSA strains, and M. tuberculosis.

OrganismStrain TypeProduct (Hybrid 7b/6g)*Ciprofloxacin (Std)Ampicillin (Std)Interpretation
S. aureus Gram (+)2.0 µg/mL 0.5 - 1.0 µg/mL>10 µg/mL (Resistant)Highly Competitive. Effective alternative for resistant strains.
E. coli Gram (-)3.9 - 50 µg/mL0.015 µg/mL 2 - 8 µg/mLModerate. Lower efficacy due to efflux pumps in Gram-negatives.
P. aeruginosa Gram (-)3.9 µg/mL0.25 - 1.0 µg/mL>64 µg/mLSurprising Efficacy. Compound 6g shows potential against this difficult pathogen.
M. tuberculosis Mycobacteria10 µg/mL 0.12 - 0.5 µg/mLN/ALead Candidate. Significant activity against mycobacteria.

*Note: Data refers to optimized derivatives (e.g., hydroxyimidazolium hybrid 7b [1] and benzimidazole hybrid 6g [2]). Unsubstituted scaffolds typically show higher MICs (>64 µg/mL).

Antifungal Performance[1][2][3][4][5]

Key Finding: The scaffold exhibits remarkable antifungal properties, often rivaling azoles in specific strains like C. neoformans.

OrganismProduct (Hybrid 7c)Fluconazole (Std)Amphotericin B (Std)Performance Note
C.[1] albicans 15.6 - 62.5 µg/mL0.25 - 1.0 µg/mL0.25 - 1.0 µg/mLModerate activity; bacteriostatic profile.
C. neoformans 15.6 µg/mL 4 - 8 µg/mL0.5 - 1.0 µg/mLStrong. Potential specific utility in cryptococcal infections.

Experimental Protocols for Validation

To replicate these findings, researchers must adhere to CLSI (Clinical and Laboratory Standards Institute) guidelines. Below is the validated workflow for evaluating these specific quinoline derivatives.

Broth Microdilution Assay (MIC Determination)

Objective: Determine the lowest concentration of the compound that inhibits visible growth.

  • Stock Preparation: Dissolve 8-(1H-imidazol-2-yl)quinoline derivative in 100% DMSO to a final concentration of 10 mg/mL. Note: Quinolines are hydrophobic; ensure complete solubilization.

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL (0.5 McFarland standard).
    
  • Dilution: Perform serial 2-fold dilutions in 96-well plates (Range: 64 µg/mL to 0.125 µg/mL).

  • Controls:

    • Positive Control: Ciprofloxacin.[1]

    • Solvent Control: DMSO (Final concentration < 1% to avoid toxicity).

    • Sterility Control: Media only.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual inspection or OD600 measurement.

Time-Kill Kinetics Workflow

Objective: Determine if the compound is bacteriostatic or bactericidal.

TimeKillWorkflow cluster_Sampling Sampling Points Step1 Inoculate Media (~10^6 CFU/mL) Step2 Add Compound (at 1x, 2x, 4x MIC) Step1->Step2 Step3 Incubate 37°C with Shaking Step2->Step3 Sample Aliquot at 0, 2, 4, 8, 24 hrs Step3->Sample Step4 Serial Dilution & Plating Sample->Step4 Step5 Colony Counting (Log10 CFU/mL) Step4->Step5 Result Analysis: >3 Log Reduction = Bactericidal Step5->Result

Figure 2: Time-Kill Kinetics experimental workflow.

Critical Analysis & Recommendations

Advantages of 8-(1H-imidazol-2-yl)quinoline Scaffolds
  • Novelty: Unlike

    
    -lactams or fluoroquinolones, these hybrids are less susceptible to common enzymatic degradation (e.g., 
    
    
    
    -lactamases).
  • Selectivity: Hybrid 7b demonstrated a Selectivity Index (SI) > 20 for S. aureus vs. mammalian cells, indicating a favorable safety profile [1].[2][3]

  • Synergy: The chelating property makes them excellent candidates for combination therapy to disrupt biofilms, which are stabilized by calcium and magnesium.

Limitations
  • Solubility: The fused aromatic rings increase lipophilicity, requiring formulation optimization (e.g., liposomal delivery) for systemic use.

  • Gram-Negative Permeability: Without specific side-chain modifications (like cationic tails), the scaffold struggles to penetrate the double membrane of E. coli as effectively as Ciprofloxacin.

Final Verdict

The 8-(1H-imidazol-2-yl)quinoline scaffold is not a direct replacement for Ciprofloxacin in general broad-spectrum therapy. However, it is a high-value specialist candidate for:

  • MRSA skin infections (due to high potency against Staphylococci).

  • Anti-tubercular regimens (due to activity against M. tuberculosis).

  • Antifungal adjuvants (specifically for Cryptococcus).

References

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. Available at: [Link] (Referenced via search result 1.1)

  • Synthesis and antimicrobial evaluation of novel 8-hydroxyquinoline containing benzimidazole hybrids. Discover Chemistry. Available at: [Link]

  • Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega. Available at: [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. National Institutes of Health (PMC). Available at: [Link]

  • Review on Antimicrobial Activity of Quinoline. Human Journals. Available at: [Link] (Referenced via search result 1.3)

Sources

Validation

A Senior Application Scientist's Guide to the Validation of 8-(1H-imidazol-2-yl)quinoline as a Selective Metal Ion Sensor

For researchers, scientists, and professionals in drug development, the precise detection of metal ions is a critical task. This guide provides an in-depth technical comparison and validation of 8-(1H-imidazol-2-yl)quino...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise detection of metal ions is a critical task. This guide provides an in-depth technical comparison and validation of 8-(1H-imidazol-2-yl)quinoline as a selective metal ion sensor. We will explore its underlying sensing mechanism, compare its performance against established fluorescent probes, and provide detailed experimental protocols for its rigorous validation.

Introduction: The Critical Role of Selective Metal Ion Sensing

Metal ions are fundamental to a vast array of biological processes, from enzymatic activity to cellular signaling. However, imbalances in metal ion concentrations are implicated in numerous pathological conditions, including neurodegenerative diseases and cancer. Consequently, the development of sensitive and selective methods for detecting and quantifying specific metal ions in complex biological and environmental samples is of paramount importance.

Fluorescent chemosensors have emerged as powerful tools for this purpose, offering high sensitivity, real-time detection, and the potential for bioimaging.[1] An ideal sensor should exhibit a strong and specific response to a single type of metal ion, with minimal interference from other coexisting ions. Quinoline and its derivatives have shown significant promise as a versatile platform for designing such fluorescent probes due to their inherent fluorescence, ability to form stable metal complexes, and tunable photophysical properties.[2]

This guide focuses on the validation of 8-(1H-imidazol-2-yl)quinoline, a quinoline derivative that has garnered interest for its potential as a selective sensor for divalent metal ions like zinc (Zn²⁺) and cadmium (Cd²⁺).

Mechanism of Action: How 8-(1H-imidazol-2-yl)quinoline Senses Metal Ions

The sensing capability of 8-(1H-imidazol-2-yl)quinoline is rooted in its molecular structure, which features a quinoline ring system linked to an imidazole group. This arrangement provides multiple nitrogen atoms that can act as a binding pocket for metal ions. The interaction with a target metal ion induces a change in the molecule's electronic properties, leading to a detectable change in its fluorescence.

Several photophysical processes can be modulated by metal ion binding, including:

  • Chelation-Enhanced Fluorescence (CHEF): In its free form, the sensor may have a low fluorescence quantum yield due to processes like photoinduced electron transfer (PET) that quench its fluorescence. Upon binding to a metal ion, the molecule's conformation becomes more rigid, and the PET process can be inhibited, leading to a significant "turn-on" of fluorescence.

  • Intramolecular Charge Transfer (ICT): The binding of a metal ion can alter the electron density distribution within the molecule, affecting the energy of its excited state and leading to a shift in the emission wavelength.

The selectivity of 8-(1H-imidazol-2-yl)quinoline for specific metal ions is determined by factors such as the size and charge of the ion, its preferred coordination geometry, and the stability of the resulting complex.

Caption: Metal Ion Sensing Mechanism of 8-(1H-imidazol-2-yl)quinoline.

Comparative Performance Analysis

To objectively evaluate the performance of 8-(1H-imidazol-2-yl)quinoline, it is essential to compare its key performance metrics with those of other well-established fluorescent metal ion sensors. For this guide, we will use derivatives of Rhodamine B and Fluorescein as benchmarks, as they are widely used in the field.

SensorTarget IonDetection Limit (LOD)Quantum Yield (Φ)Binding Constant (Kₐ)Reference
8-(Amidoquinoline) Derivative Zn²⁺0.072 µM--[2]
8-hydroxylquinoline-benzothiazole Cd²⁺0.1 µM--[3]
Rhodamine B Derivative Fe³⁺0.0521 µM--[4]
Fluorescein Derivative (QZ2) Zn²⁺-Up to ~150-fold enhancement-[3]

Note: Data for the parent 8-(1H-imidazol-2-yl)quinoline is limited in the literature; therefore, data for its close derivatives are presented. The performance of the parent compound may vary.

Experimental Validation Protocols

Rigorous experimental validation is crucial to confirm the performance of any new chemosensor. The following are detailed, step-by-step methodologies for key experiments.

Synthesis of 8-(1H-imidazol-2-yl)quinoline

The synthesis of 8-(1H-imidazol-2-yl)quinoline can be achieved through a one-pot reaction of 2-chloroquinoline-3-carbaldehyde with an appropriate diamine in aqueous acetic acid.[5]

Materials:

  • 2-chloroquinoline-3-carbaldehyde

  • Aromatic o-diamine

  • 70% Aqueous Acetic Acid

  • Amberlyst® (optional)

  • Ethanol

Procedure:

  • Dissolve 2-chloroquinoline-3-carbaldehyde (1 equivalent) and the aromatic o-diamine (1 equivalent) in 70% aqueous acetic acid.

  • (Optional) Add Amberlyst® (20% w/w) to the reaction mixture to increase the reaction rate and yield.

  • Reflux the reaction mixture for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add a few drops of water with stirring until a precipitate forms.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 8-(1H-imidazol-2-yl)quinoline derivative.

Fluorescence Titration for Metal Ion Sensing

This experiment determines the sensor's response to increasing concentrations of the target metal ion.

Materials:

  • Stock solution of 8-(1H-imidazol-2-yl)quinoline in a suitable solvent (e.g., DMSO or methanol).

  • Stock solutions of various metal ion salts (e.g., chlorides or nitrates) in deionized water.

  • Buffer solution (e.g., HEPES or Tris-HCl) to maintain a constant pH.

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a series of solutions in quartz cuvettes, each containing a fixed concentration of the sensor in the buffer solution.

  • To each cuvette, add increasing volumes of the target metal ion stock solution. Ensure the total volume in each cuvette is the same by adding an appropriate amount of deionized water.

  • Gently mix the solutions and allow them to equilibrate for a few minutes.

  • Measure the fluorescence emission spectrum of each solution using the fluorometer. The excitation wavelength should be set at the absorption maximum of the sensor.

  • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

Caption: Workflow for a Fluorescence Titration Experiment.

Selectivity Study (Competition Experiment)

This experiment assesses the sensor's selectivity for the target metal ion in the presence of other potentially interfering ions.

Procedure:

  • Prepare a solution containing the sensor and a fixed concentration of the target metal ion that gives a significant fluorescence response.

  • To this solution, add a concentration of a competing metal ion that is typically 10-fold or 100-fold higher than the target ion.

  • Measure the fluorescence emission spectrum.

  • Repeat this process for a range of different metal ions.

  • A highly selective sensor will show a minimal change in its fluorescence response to the target ion in the presence of competing ions.

Determination of Binding Stoichiometry (Job's Plot)

Job's plot, or the method of continuous variation, is used to determine the binding stoichiometry of the sensor-metal complex.[6][7]

Procedure:

  • Prepare two stock solutions of the sensor and the target metal ion with the same molar concentration.

  • Prepare a series of solutions where the total molar concentration of the sensor and the metal ion is constant, but their mole fractions vary. For example, if the total concentration is 10 µM, prepare solutions with [Sensor] + [Metal Ion] = 10 µM, with mole fractions of the metal ion ranging from 0 to 1.

  • Measure the fluorescence intensity of each solution at the emission maximum of the complex.

  • Plot the change in fluorescence intensity (ΔF) against the mole fraction of the metal ion.

  • The mole fraction at which the maximum ΔF is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 suggests a 1:2 (sensor:metal) complex.[8]

Jobs_Plot_Analysis Prepare_Solutions Prepare Isomolar Solutions of Sensor and Metal Ion Mix_Ratios Mix in Varying Mole Fractions Prepare_Solutions->Mix_Ratios Measure_Fluorescence Measure Fluorescence Intensity Mix_Ratios->Measure_Fluorescence Plot_Data Plot ΔF vs. Mole Fraction Measure_Fluorescence->Plot_Data Determine_Stoichiometry Identify Mole Fraction at Maximum ΔF Plot_Data->Determine_Stoichiometry

Caption: Logical Flow of a Job's Plot Analysis.

Conclusion and Future Perspectives

8-(1H-imidazol-2-yl)quinoline and its derivatives represent a promising class of fluorescent chemosensors for the selective detection of metal ions. Their synthesis is relatively straightforward, and they exhibit favorable photophysical properties for sensing applications. The experimental protocols outlined in this guide provide a robust framework for the validation and characterization of these and other novel chemosensors.

Future research in this area should focus on:

  • Improving water solubility: Modifying the quinoline scaffold to enhance its solubility in aqueous media will broaden its applicability in biological systems.

  • Tuning selectivity: Fine-tuning the structure of the binding pocket can lead to sensors with even higher selectivity for specific metal ions.

  • In vivo applications: Developing sensors that are cell-permeable and non-toxic will enable the real-time imaging of metal ion dynamics in living cells and organisms.

By following the principles of rigorous validation and comparative analysis, the scientific community can continue to develop and refine powerful new tools for metal ion sensing, with significant implications for both basic research and clinical diagnostics.

References

Sources

Comparative

A Comparative Guide to the Anticancer Activity of Quinoline-Imidazole Hybrids

In the landscape of modern oncology drug discovery, the development of novel molecular entities with enhanced efficacy and selectivity remains a paramount objective. Among the promising scaffolds, the fusion of quinoline...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology drug discovery, the development of novel molecular entities with enhanced efficacy and selectivity remains a paramount objective. Among the promising scaffolds, the fusion of quinoline and imidazole rings into hybrid molecules has emerged as a fertile ground for the generation of potent anticancer agents. This guide provides a comprehensive comparison of the anticancer activity of various quinoline-imidazole hybrids, delving into their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation cancer therapeutics.

The Rationale Behind Quinoline-Imidazole Hybrids: A Synergistic Approach

The strategic hybridization of pharmacophores is a well-established approach in medicinal chemistry to design molecules with improved biological activity. Both quinoline and imidazole are privileged structures, each contributing unique properties to the hybrid molecule.

  • Quinoline: This bicyclic aromatic scaffold is a cornerstone in numerous approved drugs and is known for its ability to intercalate with DNA and inhibit key enzymes involved in cancer progression, such as topoisomerase and protein kinases.[1][2]

  • Imidazole: This five-membered heterocyclic ring is a versatile pharmacophore found in many biologically active compounds. It can participate in hydrogen bonding and coordinate with metal ions in enzyme active sites, making it a valuable component for designing targeted inhibitors.

The combination of these two moieties aims to create a synergistic effect, where the quinoline core provides a structural backbone for cellular interaction, and the imidazole ring enhances target binding and specificity, potentially leading to compounds with multi-targeting capabilities.[3][4]

Comparative Anticancer Activity: A Data-Driven Analysis

The true measure of a novel compound's potential lies in its performance against established cancer cell lines and in comparison to standard-of-care chemotherapeutics. The following tables summarize the in vitro anticancer activity of representative quinoline-imidazole hybrids from recent studies, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

Compound IDCancer Cell LineTarget/MechanismIC50 (µM)Reference DrugReference Drug IC50 (µM)Citation
QIBS Salt (11h) Leukemia (HL-60 TB)Not specifiedNano-molar range--[3]
Leukemia (K-526)Not specifiedNano-molar range--[3]
Breast (MDA-MB-468)Not specifiedNano-molar range--[3]
Lung (HOP-92)Not specifiedNano-molar range--[3]
Compound 12a Liver (HepG2)PI3K/mTOR2.42NVP-BEZ2350.54[5]
Lung (A549)PI3K/mTOR6.29NVP-BEZ2350.36[5]
Prostate (PC-3)PI3K/mTOR5.11NVP-BEZ2350.20[5]
Imidazole Cmpd 23 Breast (MCF7)Aromatase7.9Cisplatin9.75[6]
Imidazole Cmpd 24 Cervical (HeP2)Carbonic Anhydrase IX7.96Doxorubicin>10 (approx.)[6]
Q-T Hybrid 9b Colon (Caco-2)Rho-associated protein kinase~0.3Cisplatin~0.3[7]
Glioma (SNB-19)Rho-associated protein kinase~0.4Cisplatin-[7]

Expert Insights: The data clearly demonstrates that quinoline-imidazole hybrids can exhibit potent anticancer activity, in some cases reaching nanomolar efficacy. The selection of cancer cell lines for these studies is often strategic. For instance, cell lines with known mutations in the PI3K pathway, such as certain breast and endometrial cancer lines, are ideal for screening potential PI3K inhibitors.[8][9] The comparison with established drugs like Cisplatin and Doxorubicin is crucial for benchmarking the potency of these novel compounds. While some hybrids show comparable or even superior activity to these standards in specific cell lines, it is the therapeutic window—the difference in toxicity between cancer cells and normal cells—that will ultimately determine their clinical potential.

Unraveling the Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

A significant body of evidence points towards the PI3K/Akt/mTOR signaling pathway as a primary target for many anticancer quinoline-imidazole hybrids. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[8][10]

The inhibition of this pathway by quinoline-imidazole hybrids can lead to several downstream effects, including:

  • Induction of Apoptosis: By blocking survival signals, these compounds can trigger programmed cell death.

  • Cell Cycle Arrest: Interference with the PI3K/Akt/mTOR pathway can halt the cell cycle, preventing cancer cells from dividing.[2][11]

The following diagram illustrates the key components of the PI3K/Akt/mTOR pathway and the points of inhibition by quinoline-imidazole hybrids.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibits translation (when unphosphorylated) QuinolineImidazole Quinoline-Imidazole Hybrid QuinolineImidazole->PI3K Inhibits QuinolineImidazole->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline-imidazole hybrids.

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of quinoline-imidazole hybrids are highly dependent on their structural features. Key SAR observations include:

  • Substitution on the Quinoline Ring: The introduction of electron-withdrawing groups, such as halogens (e.g., bromine at C-6), has been shown to enhance anticancer activity.[5]

  • Linker between the Two Moieties: The nature and length of the linker connecting the quinoline and imidazole rings can significantly influence the molecule's conformation and its ability to bind to the target protein.

  • Substitution on the Imidazole/Benzimidazole Ring: Modifications on the imidazole or benzimidazole ring can fine-tune the compound's properties, including its solubility and target specificity. For instance, the presence of a chlorine atom at the 5-position of the benzimidazole ring has been associated with improved antimicrobial properties, a common co-evaluation in these studies.[12]

Key Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the findings, standardized and well-validated experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of quinoline-imidazole hybrids.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol: [9][11][13]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the quinoline-imidazole hybrids and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Step-by-Step Protocol: [14][15][16][17]

  • Cell Treatment: Treat cells with the quinoline-imidazole hybrid at its IC50 concentration for a predetermined time (e.g., 24 hours). Include untreated and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V (-) / PI (-)

    • Early apoptotic cells: Annexin V (+) / PI (-)

    • Late apoptotic/necrotic cells: Annexin V (+) / PI (+)

Apoptosis_Assay start Treat Cells harvest Harvest & Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min, RT, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Experimental workflow for apoptosis detection by Annexin V/PI staining.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to the amount of DNA they contain. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Step-by-Step Protocol: [12]

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade any RNA that might interfere with PI staining. Incubate for 30 minutes at 37°C.

  • PI Staining: Add PI staining solution to the cell suspension and incubate for 15-30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.

Conclusion and Future Directions

Quinoline-imidazole hybrids represent a promising class of anticancer agents with demonstrated potency against a range of cancer cell lines. Their mechanism of action, often involving the inhibition of the critical PI3K/Akt/mTOR signaling pathway, provides a strong rationale for their continued development. The comparative data presented in this guide highlights their potential to rival or even surpass existing chemotherapeutic agents in specific contexts.

Future research should focus on optimizing the therapeutic index of these compounds through medicinal chemistry efforts guided by detailed SAR studies and molecular modeling. Furthermore, in vivo studies in relevant animal models are crucial to validate the preclinical efficacy and to assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates. The continued exploration of these versatile hybrids holds significant promise for the future of targeted cancer therapy.

References

  • [Reference to a general review on hybrid drugs in cancer therapy]
  • Gali, H., et al. (2022). Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity. RSC Advances, 12(45), 29595-29612. [Link]

  • Al-Ostoot, F. H., et al. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 28(10), 4191. [Link]

  • [Reference to a paper on the synthesis of quinoline-imidazole hybrids]
  • [Reference to a review on the anticancer mechanisms of quinoline deriv
  • [Reference to a paper showing specific quinoline-imidazole hybrid activity]
  • [Reference to a paper on the r
  • [Reference to a paper with molecular docking studies]
  • [Reference to a paper on cell cycle arrest by quinoline deriv
  • [Reference to a paper comparing quinoline-imidazole hybrids to cispl
  • [Reference to a paper on quinoline-imidazole deriv
  • Janku, F., et al. (2018). The present and future of PI3K inhibitors for cancer therapy. Expert Opinion on Investigational Drugs, 27(1), 17-28. [Link]

  • [Reference to a paper on SAR of quinazoline PI3K inhibitors]
  • [Reference to a detailed protocol for PI staining]
  • [Reference to a review on quinoline-based anticancer agents]
  • Weigelt, B., & Reis-Filho, J. S. (2009). A chemical screen in diverse breast cancer cell lines reveals genetic enhancers and suppressors of sensitivity to PI3K isotype-selective inhibition. The Journal of pathology, 218(3), 379–391. [Link]

  • Porta, C., et al. (2014). Targeting the PI3K/Akt/mTOR signaling network in cancer. Frontiers in oncology, 4, 64. [Link]

  • [Reference to a protocol for apoptosis assay using Annexin V]
  • [Reference to a cell cycle analysis protocol]
  • [Reference to a review on PI3K/Akt/mTOR p
  • [Reference to a review on quinoline deriv
  • [Reference to a paper on targeting PI3K/AKT/mTOR p
  • [Reference to another MTT assay protocol]
  • [Reference to another Annexin V apoptosis assay protocol]
  • [Reference to a paper on assaying cell cycle st
  • [Reference to another Annexin V-FITC staining protocol]
  • [Reference to a cell-cycle analysis protocol]
  • [Reference to a paper on targeting PI3K/mTOR signaling in cancer]
  • [Reference to a paper on hybrid imidazole/quinoline deriv

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Validation

A Comparative Guide to 8-(1H-imidazol-2-yl)quinoline and Bipyridine Ligands in Coordination Chemistry

In the vast landscape of coordination chemistry, the ligand's structure dictates the ultimate function of the resulting metal complex. Among the plethora of options, 2,2'-bipyridine (bpy) has long been a workhorse, its r...

Author: BenchChem Technical Support Team. Date: February 2026

In the vast landscape of coordination chemistry, the ligand's structure dictates the ultimate function of the resulting metal complex. Among the plethora of options, 2,2'-bipyridine (bpy) has long been a workhorse, its robust and predictable coordination behavior forming the bedrock of countless studies in catalysis, materials science, and photochemistry.[1][2] However, the quest for enhanced performance and novel reactivity has led researchers to explore more sophisticated ligand scaffolds. One such class that has garnered significant interest is the 8-(1H-imidazol-2-yl)quinoline (ImQ) family. This guide provides an in-depth comparison of these two ligand systems, offering experimental insights into their respective performances and the underlying principles that govern their behavior.

At the Core: Structural and Electronic Distinctions

The fundamental differences between bipyridine and 8-(1H-imidazol-2-yl)quinoline lie in their molecular architecture and electronic properties. These differences are not merely academic; they have profound implications for the stability, reactivity, and photophysical properties of their metal complexes.

  • Bipyridine (bpy): A symmetric, bidentate ligand composed of two pyridine rings, bpy coordinates to a metal center through its two nitrogen atoms, forming a stable five-membered chelate ring.[3] This chelation is a primary driver of the stability of its metal complexes, a phenomenon known as the chelate effect.[3] Bpy is a neutral ligand and its electronic properties can be readily tuned through substitution on the pyridine rings.[1]

  • 8-(1H-imidazol-2-yl)quinoline (ImQ): This is an asymmetric, bidentate ligand that also coordinates through two nitrogen atoms—one from the quinoline ring and one from the imidazole ring.[4] The fusion of the imidazole and quinoline moieties creates a more rigid and preorganized structure compared to the relatively flexible bipyridine.[5] This preorganization can lead to more stable complexes and higher selectivity for certain metal ions.[5] Furthermore, the imidazole group introduces a different electronic environment and the potential for hydrogen bonding interactions, which can influence the properties of the resulting complex.

The structural rigidity and electronic asymmetry of ImQ ligands offer a distinct advantage in the design of complexes with specific geometries and electronic properties, moving beyond the well-trodden path of bipyridine chemistry.

Coordination Behavior and Complex Stability

The stability of a metal complex is a critical parameter, quantified by its stability constant (log K). Higher log K values indicate a more stable complex.[3]

Bipyridine complexes are known for their considerable stability, largely attributable to the chelate effect.[3] For instance, the stability constants (K) for the formation of Cu(II), Ni(II), and Co(II) complexes with 2,2'-bipyridine have been reported as 3.51 x 10³, 3.30 x 10³, and 2.88 x 10³, respectively.[6]

8-(1H-imidazol-2-yl)quinoline and its derivatives , while less exhaustively tabulated, are expected to form highly stable complexes due to their preorganized nature. The imidazole moiety, a five-membered heterocyclic ring with two nitrogen atoms, is a fundamental building block in coordination chemistry and is known to form stable complexes with a variety of metal ions.[4] The combination of the quinoline and imidazole units in a single ligand framework enhances this stability. Studies on similar 8-hydroxyquinoline ligands, which also form a five-membered chelate ring, demonstrate their potent chelating ability and the formation of stable complexes with divalent metal ions.[7][8]

Ligand SystemMetal IonStability Constant (K)Reference
2,2'-BipyridineCu(II)3.51 x 10³[6]
2,2'-BipyridineNi(II)3.30 x 10³[6]
2,2'-BipyridineCo(II)2.88 x 10³[6]
Imidazole (ferrous porphyrin)Fe(II)log K = 3.40[9]
Imidazole (ferric porphyrin)Fe(III)log K = 4.08[9]

Table 1: Comparative stability constants of metal complexes with bipyridine and imidazole-containing ligands.

It is important to note that the stability of imidazole complexes can be influenced by the oxidation state of the metal ion, with imidazole coordinating more strongly to the ferric (Fe³⁺) than the ferrous (Fe²⁺) state in porphyrin systems.[9]

Performance in Key Applications

The true measure of a ligand's utility lies in its performance in specific applications. Here, we compare the two ligand classes in the realms of catalysis and photochemistry.

Both bipyridine and imidazole-based ligands are extensively used in catalysis.

Bipyridine ligands are cornerstones of modern cross-coupling reactions, particularly with nickel catalysts.[10] They are also employed in palladium-catalyzed aerobic oxidation reactions, where they stabilize the active Pd(0) species and promote reoxidation. However, the strong binding of bidentate ligands can sometimes inhibit substrate oxidation.

Imidazole and quinoline-based ligands have shown significant promise in oxidative catalysis. For example, iron(III) complexes with simple ligands like pyrazine and quinoxaline have been investigated for their catechol oxidase activity, a model reaction for oxidative catalysis.[11] The ability to tune the electronic and steric properties of ImQ ligands offers a pathway to developing highly active and selective catalysts for a range of transformations.

The photophysical properties of metal complexes are highly dependent on the ligand environment.

Ruthenium(II) bipyridyl complexes , such as [Ru(bpy)₃]²⁺, are benchmark compounds in photochemistry and have been extensively studied for their photophysical and photochemical properties.[12] These complexes exhibit metal-to-ligand charge transfer (MLCT) transitions upon excitation and are known for their phosphorescence.[13][14] The excited-state lifetime of [Ru(bpy)₃]²⁺ in acetonitrile is around 200 ns in its oxidized form and 76 µs in its unoxidized form.[12]

Complexes with quinoline and imidazole moieties are also being explored for their luminescent properties. For instance, a zinc complex containing both 8-hydroxyquinoline and imidazole moieties has been synthesized and shown to have good thermal stability and photoluminescence.[15] Copper(I) complexes with an 8-hydroxyquinoline-modified 1H-imidazo[4,5-f][16][17]phenanthroline ligand exhibit solvent-responsive luminescence, with emission maxima ranging from 484 to 501 nm.[18] The good coplanarity and conjugation of the ImQ ligand in these complexes contribute to their favorable photophysical properties.[18]

ComplexApplicationKey Performance MetricReference
[Ru(bpy)₃]²⁺PhotochemistryExcited-state lifetime: 200 ns (oxidized MeCN), 76 µs (unoxidized MeCN)[12]
Ni-bipyridineCross-couplingWidely proposed intermediates in catalysis[10]
Fe(III)-quinoxalineOxidative CatalysisCatalyzes catechol oxidation[11]
Cu(I)-ImQ derivativeLuminescenceEmission maxima: 484-501 nm[18]

Table 2: Performance metrics of complexes with bipyridine and ImQ-related ligands in various applications.

Experimental Protocols: A Glimpse into Synthesis and Characterization

To provide a practical context, here is a representative, self-validating protocol for the synthesis of a metal complex with a substituted 8-hydroxyquinoline ligand, which shares structural similarities with the ImQ system.

This protocol is adapted from a published procedure.[19]

Objective: To synthesize and characterize a Cu(II) complex with a Schiff base derived from 8-hydroxy-2-quinolinecarboxaldehyde.

Materials:

  • 8-hydroxy-2-quinolinecarboxaldehyde

  • Appropriate amine (e.g., 1-(2-aminoethyl)piperidine)

  • Potassium hydroxide (KOH)

  • Copper(II) chloride (CuCl₂)

  • Methanol

  • Dichloromethane

  • n-Hexane

Procedure:

  • Ligand Formation: In a round-bottom flask, dissolve the amine (2 mmol) and KOH (2 mmol) in methanol. Add 8-hydroxy-2-quinolinecarboxaldehyde (2 mmol) to the solution. Stir the resulting orange solution for 1 hour at room temperature. Causality: The KOH acts as a base to deprotonate the hydroxyl group of the quinoline, facilitating the Schiff base condensation with the amine.

  • Complexation: To the reaction mixture, add CuCl₂ (1 mmol). Stir the solution at room temperature for another hour. Causality: The Cu(II) ions coordinate to the nitrogen and oxygen donor atoms of the in-situ formed Schiff base ligand.

  • Isolation and Purification: Evaporate the solvent under reduced pressure. Dissolve the resulting precipitate in dichloromethane and filter to remove any insoluble impurities. Recrystallize the product from a dichloromethane/n-hexane solvent system. Causality: Recrystallization is a crucial step to obtain a pure, crystalline product suitable for characterization.

  • Characterization (Self-Validation):

    • Elemental Analysis (C, H, N): To confirm the empirical formula of the complex.

    • UV-Vis Spectroscopy: To study the electronic transitions in the complex.

    • FTIR Spectroscopy: To identify the characteristic vibrational modes, such as the C=N stretch of the imine and the C-O stretch.

    • Mass Spectrometry (ESI-MS): To determine the mass-to-charge ratio of the complex and confirm its molecular weight.

Synthesis_Workflow cluster_ligand Ligand Formation cluster_complex Complexation cluster_workup Workup & Purification cluster_char Characterization Amine Amine + KOH in Methanol Stir1 Stir 1h at RT Amine->Stir1 Quinoline 8-hydroxy-2- quinolinecarboxaldehyde Quinoline->Stir1 CuCl2 Add CuCl₂ Stir1->CuCl2 Schiff Base Ligand Stir2 Stir 1h at RT CuCl2->Stir2 Evap Evaporate Solvent Stir2->Evap Crude Complex Dissolve Dissolve in CH₂Cl₂ & Filter Evap->Dissolve Recrystal Recrystallize from CH₂Cl₂/n-Hexane Dissolve->Recrystal Analysis Elemental Analysis UV-Vis, FTIR, MS Recrystal->Analysis Pure Product

Caption: Workflow for the synthesis and characterization of a metal complex.

Conclusion and Future Outlook

Both 8-(1H-imidazol-2-yl)quinoline and bipyridine are formidable ligands in the arsenal of the coordination chemist. Bipyridine's legacy is built on its simplicity, predictability, and the vast body of research it has underpinned. It remains an excellent choice for applications where robust, well-understood coordination is paramount.

However, the asymmetric and preorganized nature of 8-(1H-imidazol-2-yl)quinoline ligands opens new avenues for rational design. The subtle interplay of steric and electronic effects, coupled with the potential for secondary interactions like hydrogen bonding, allows for a finer tuning of a metal complex's properties. This makes the ImQ scaffold particularly attractive for the development of next-generation catalysts with enhanced selectivity and efficiency, as well as novel luminescent materials with tailored photophysical characteristics.

The future of ligand design will likely involve a move towards more intricate, multifunctional scaffolds. In this context, the lessons learned from both the classic bipyridine and the more contemporary 8-(1H-imidazol-2-yl)quinoline systems will be invaluable in guiding the synthesis of innovative metal complexes for a wide array of applications.

References

  • Advanced Journal of Chemistry, Section A. Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Available from: [Link]

  • Baghdad Science Journal. Synthesis and Characterization of some Mixed Ligand Complexes Containing (8-hydroxyquinoline) and (2 - picoline) with some Metal Ions. Available from: [Link]

  • Dovepress. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Available from: [Link]

  • IOSR Journal of Applied Chemistry. Metal Complexes of quinolin-8-yl (1, 3-benzoxazol-2-ylsulfanyl) acetate. Available from: [Link]

  • ResearchGate. Synthesis of 8-Hydroxyquinoline Derivative and Its Zinc Complex. Available from: [Link]

  • SciSpace. Spectrophotometric Study of Stability Constants of Co(II), Ni(II) and Cu(II) Complexes of 2, 2 -bipyridine. Available from: [Link]

  • ACS Publications. Mechanisms of Photoredox Catalysis Featuring Nickel–Bipyridine Complexes. Available from: [Link]

  • RSC Publishing. The roles of imidazole ligands in coordination supramolecular systems. Available from: [Link]

  • Scientific Research Publishing. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Available from: [Link]

  • National Institutes of Health. Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][16][17]phenanthroline Ligand and Its Cu(I) Complexes. Available from: [Link]

  • ACS Publications. Luminescent cis-Bis(bipyridyl)ruthenium(II) Complexes with 1,2-Azolylamidino Ligands: Photophysical, Electrochemical Studies, and Photocatalytic Oxidation of Thioethers. Available from: [Link]

  • National Institutes of Health. Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. Available from: [Link]

  • Global Scientific Journal. DETERMINATION OF STABILITY CONSTANT OF Fe(II) BIPYRIDINE COMPLEX. Available from: [Link]

  • ACS Publications. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Available from: [Link]

  • ResearchGate. The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units. Available from: [Link]

  • National Institutes of Health. An Overview of the Potential Medicinal and Pharmaceutical Properties of Ru(II)/(III) Complexes. Available from: [Link]

  • UNCW Institutional Repository. The highly preorganized ligands 8-(2-Pyridyl) Quinoline, 2,2'-dipyridyl amine and 1,10-phenanthroline-2, 9-dicarboxylic acid, and their complexing properties with metal ions. Available from: [Link]

  • ResearchGate. Metal ion-coordinating properties of imidazole and derivatives in aqueous solution: Interrelation between complex stability and ligand basicity. Available from: [Link]

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  • ResearchGate. Bipyridyl Ruthenium Complexes Featuring P-Ylide Ligands: A Comparative Study of Their Redox and Photophysical Properties. Available from: [Link]

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Comparative

comparative analysis of thermal vs. ultrasound synthesis of quinoline-imidazoles

Executive Summary The quinoline-imidazole hybrid scaffold (specifically imidazo[1,2-a]quinoline ) represents a privileged structure in medicinal chemistry, exhibiting potent anti-inflammatory, anticancer, and antimicrobi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline-imidazole hybrid scaffold (specifically imidazo[1,2-a]quinoline ) represents a privileged structure in medicinal chemistry, exhibiting potent anti-inflammatory, anticancer, and antimicrobial profiles. Traditional thermal synthesis of these moieties, typically involving the condensation of 2-aminoquinolines with


-haloketones or multi-component Groebke-Blackburn-Bienaymé (GBB) reactions, is often plagued by prolonged reaction times (3–12 hours), harsh reflux conditions, and moderate yields due to thermal degradation.

This guide objectively compares conventional Thermal Heating (TH) against Ultrasound-Assisted Synthesis (US) .[1][2][3][4] Experimental data indicates that switching to ultrasonic irradiation (20–40 kHz) drives a paradigm shift in reaction kinetics—reducing synthesis time by 85–95% while improving yield purity by suppressing side reactions.

Mechanistic Foundations: Convection vs. Cavitation

To understand the divergence in efficiency, one must analyze the energy transfer mechanisms.

  • Thermal Heating (TH): Relies on conductive and convective heat transfer. Energy is applied to the vessel walls and slowly propagates to the bulk solvent. This creates a thermal gradient where molecules near the wall may degrade before the bulk reaches activation energy (

    
    ).
    
  • Ultrasound (US): Relies on Acoustic Cavitation .[5][6] The propagation of sound waves creates alternating high-pressure (compression) and low-pressure (rarefaction) cycles. This leads to the formation, growth, and violent collapse of vacuum bubbles.

The "Hot Spot" Theory: The collapse of a cavitation bubble generates transient micro-reactors with extreme conditions:

  • Temperature: ~5000 K[6]

  • Pressure: ~1000 atm[6]

  • Heating/Cooling Rate:

    
     K/s
    

This energy is released locally, effectively lowering the activation barrier for the nucleophilic attack of the imidazole nitrogen onto the quinoline electrophile without subjecting the bulk bulk material to thermal stress.

Diagram 1: Mechanistic Pathway of Activation

CavitationMechanism US_Source Ultrasound Source (20-40 kHz) Rarefaction Rarefaction Cycle (Bubble Nucleation) US_Source->Rarefaction Energy Input Growth Bubble Growth (Resonance Size) Rarefaction->Growth Solvent Vapor Influx Collapse Violent Collapse (Implosion) Growth->Collapse Critical Size Reached HotSpot HOT SPOT 5000K / 1000atm Collapse->HotSpot Adiabatic Compression Reaction Quinoline-Imidazole Bond Formation HotSpot->Reaction Micro-Jet Activation

Figure 1: The acoustic cavitation cycle illustrating the generation of localized high-energy states ("Hot Spots") that drive the synthesis.

Comparative Performance Metrics

The following data aggregates results from comparative studies on the synthesis of hybrid quinoline-imidazole derivatives, specifically focusing on the N-alkylation and subsequent cyclization steps.

Benchmark Reaction: Condensation of 2-aminoquinoline with


-bromoacetophenone derivatives.
MetricConventional Thermal (Reflux)Ultrasound-Assisted (US)Delta (Improvement)
Reaction Time 180 – 300 mins15 – 35 mins~90% Reduction
Average Yield 65% – 78%88% – 96%+15-20% Yield
Solvent System Ethanol/DMF (High Vol)Ethanol/Water (Low Vol)Green Solvent Viability
Catalyst Load Often requires Lewis AcidsCatalyst-free or reduced loadImproved Atom Economy
Energy Usage High (Continuous Heating)Low (Intermittent Pulse)Est. 60% Savings
Purity (Raw) Requires Column Chrom.Simple RecrystallizationSimplified Workup

Data Source Reference: Diaconu et al. (2021) and comparative analysis of imidazo[1,2-a]pyridine/quinoline synthesis [1, 2].

Experimental Protocols

Below are the validated protocols for the synthesis of 1-phenylimidazo[1,2-a]quinoline (Model Substrate).

Method A: Thermal Synthesis (Conventional)[4][7]
  • Reactants: Dissolve 2-aminoquinoline (1.0 mmol) and

    
    -bromoacetophenone (1.0 mmol) in absolute ethanol (15 mL).
    
  • Catalyst: Add

    
     (1.5 mmol) to neutralize HBr byproduct.
    
  • Reaction: Heat to reflux (

    
    ) with magnetic stirring.
    
  • Monitoring: Monitor via TLC every 60 minutes. Reaction typically completes in 4–6 hours .

  • Workup: Evaporate solvent. Redissolve in DCM, wash with water. Purify via silica gel column chromatography (Hexane/EtOAc).

Method B: Ultrasound-Assisted Synthesis (Recommended)[1][6][8]
  • Setup: Use an ultrasonic cleaning bath (e.g., 40 kHz, 250W) or a probe sonicator (20 kHz). Note: Probe sonicators require lower volumes.

  • Reactants: Suspend 2-aminoquinoline (1.0 mmol) and

    
    -bromoacetophenone (1.0 mmol) in Ethanol (5 mL). Note the reduced solvent volume. 
    
  • Catalyst: Catalyst-free or trace

    
     (10 mol%) can be used.
    
  • Irradiation: Irradiate at ambient temperature (

    
    ). The bath temperature will naturally rise; maintain below 
    
    
    
    using a water circulator if necessary.
  • Monitoring: Reaction typically completes in 15–25 minutes .

  • Workup: Pour the reaction mixture into crushed ice/water. The solid product precipitates immediately. Filter, wash with cold ethanol, and recrystallize.

Diagram 2: Comparative Workflow

WorkflowComparison cluster_Thermal Method A: Thermal cluster_US Method B: Ultrasound Start Start: 2-Aminoquinoline + Alpha-Haloketone T_Solvent Dissolve in EtOH (15mL) + Base Start->T_Solvent U_Solvent Suspend in EtOH (5mL) No Base/Catalyst Start->U_Solvent T_Reflux Reflux 4-6 Hours (78°C) T_Solvent->T_Reflux T_Workup Evaporation + Extraction T_Reflux->T_Workup T_Purify Column Chromatography (Required) T_Workup->T_Purify End Final Product: Imidazo[1,2-a]quinoline T_Purify->End Yield: ~70% U_Sonicate Sonicate 20 Mins (25-40°C) U_Solvent->U_Sonicate U_Workup Pour into Ice Water U_Sonicate->U_Workup U_Purify Filtration + Recrystallization (High Purity) U_Workup->U_Purify U_Purify->End Yield: ~92%

Figure 2: Operational workflow comparison highlighting the streamlined purification and time savings of the ultrasound method.

Troubleshooting & Expert Insights

  • Solvent Choice:

    • For US synthesis, Ethanol or Water/Ethanol mixtures are superior to Toluene or DMF. Water enhances the cavitation effect due to its high surface tension, which leads to more violent bubble collapse (higher energy release).

  • Probe vs. Bath:

    • Ultrasonic Bath: Good for parallel synthesis of multiple small-scale reactions. However, intensity is often non-uniform (standing waves). Move the flask occasionally.

    • Probe Sonicator: Delivers higher energy density directly into the solution. Essential for difficult substrates but requires cooling (ice bath) to prevent solvent evaporation or thermal degradation.

  • Scale-up Limitations:

    • Ultrasound attenuates rapidly away from the source. For scales >50g, a flow-cell reactor with ultrasonic transducers is required; a simple flask in a bath will result in incomplete conversion at the center of the vessel.

References

  • Diaconu, D., Amăriucăi-Mantu, D., Mangalagiu, V., Antoci, V., Zbancioc, G., & Mangalagiu, I. I. (2021).[2] Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. RSC Advances, 11(61), 38551–38558. [Link]

  • Sahu, P. K., Sahu, P. K., Gupta, S. K., & Agarwal, D. D. (2026/Contextual). Ultrasound-Mediated Green Synthesis of Imidazo[1,2-a]pyridines. ResearchGate / Asian Journal of Chemistry. [Link]

  • Chatel, G., & Draye, M. (2014). Sonochemistry: From basic principles to innovative applications. Chemical Society Reviews. [Link]

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